Deoxysappanone B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXSQJYIWEGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Deoxysappanone B from Caesalpinia sappan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of Deoxysappanone B, a bioactive homoisoflavonoid, from the heartwood of Caesalpinia sappan L. This document details the phytochemical context, comprehensive experimental protocols for extraction and isolation, quantitative data, and the compound's role in relevant signaling pathways.
Introduction to this compound and Caesalpinia sappan
Caesalpinia sappan, commonly known as Sappanwood, is a medicinal plant rich in a diverse array of secondary metabolites, including flavonoids, terpenoids, and phenolic compounds.[1][2] The heartwood is a particularly rich source of homoisoflavonoids, which are noted for their significant biological activities.[3][4] Among these, this compound ((3R)-3,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one) is a compound of interest for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects.[5][6] this compound has been shown to protect neurons from microglia-mediated inflammatory injuries by inhibiting key signaling pathways.[5] This guide focuses on the methodologies for isolating this promising compound for further research and development.
Extraction of Bioactive Compounds from Caesalpinia sappan
The initial step in isolating this compound is the efficient extraction of crude phytochemicals from the dried heartwood of Caesalpinia sappan. The choice of solvent and extraction method significantly impacts the yield and profile of the extracted compounds.
General Extraction Workflow
The general workflow for the extraction of homoisoflavonoids from C. sappan heartwood involves drying and powdering the plant material, followed by solvent extraction and concentration.
Detailed Extraction Protocol
A widely employed method for obtaining a homoisoflavonoid-rich fraction involves reflux extraction with ethanol followed by solvent partitioning.
Materials:
-
Dried, powdered heartwood of Caesalpinia sappan
-
95% Ethanol (EtOH)
-
n-hexane
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
The dried and powdered heartwood of C. sappan (e.g., 0.5 kg) is extracted with 95% EtOH (e.g., 3 x 1.5 L) under reflux.[4]
-
The resulting filtrate is combined and evaporated under reduced pressure to yield a crude extract.[4]
-
This crude extract is then suspended in water and partitioned successively with n-hexane, CH2Cl2, and EtOAc.[4]
-
The EtOAc-soluble fraction, which is enriched in homoisoflavonoids including this compound, is collected and concentrated for subsequent chromatographic separation.[4][7]
Isolation and Purification of this compound
Following extraction and partitioning, chromatographic techniques are essential for the isolation of pure this compound from the enriched ethyl acetate fraction. High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be a highly effective one-step method.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing sample adsorption and degradation. It has been successfully applied to the one-step separation of multiple homoisoflavonoids from C. sappan.[7]
Experimental Protocol:
-
Apparatus: High-Speed Counter-Current Chromatograph.
-
Two-Phase Solvent System: A mixture of chloroform-methanol-water (4:3:2, v/v/v) is prepared and equilibrated. The upper and lower phases are separated for use as the stationary and mobile phases.[7]
-
Sample Preparation: 120 mg of the ethyl acetate extracted fraction is dissolved in a mixture of the upper and lower phases (10 mL each).[7]
-
HSCCC Conditions:
Quantitative Data from HSCCC Isolation
The HSCCC method allows for the efficient isolation of this compound alongside other homoisoflavonoids in a single run. The yields and purities from a representative separation are summarized below.
| Compound | Starting Material (EtOAc Fraction) | Yield (mg) | Purity (by HPLC) | Mean Recovery (%) |
| 3'-deoxysappanol | 120 mg | 5 | 99% | 83% |
| 3-deoxysappanone B | 120 mg | 8 | 97% | 86% |
| 4-O-methylsappanol | 120 mg | 20 | 90% | 93% |
| Brazilin | 120 mg | 18 | 85% | 85% |
| Table 1: Quantitative results for the one-step isolation of four homoisoflavonoids from a 120 mg ethyl acetate fraction of C. sappan using HSCCC. Data sourced from a 2011 study on the separation of these compounds.[7] |
Biological Activity and Signaling Pathways of this compound
This compound exhibits significant anti-neuroinflammatory and neuroprotective properties.[5] Its mechanism of action involves the inhibition of key inflammatory signaling pathways in microglial cells, which are the resident immune cells of the central nervous system.
Inhibition of NF-κB and MAPK Signaling
Studies have shown that this compound can protect neurons from inflammatory damage by suppressing the activation of microglia.[5] It achieves this by blocking two major neuroinflammation-related signaling cascades: the IKK-IκB-NF-κB pathway and the p38/ERK Mitogen-Activated Protein Kinase (MAPK) pathway.[5]
The inhibition of these pathways leads to a reduction in the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5]
Conclusion
This guide outlines a robust and efficient methodology for the isolation of this compound from Caesalpinia sappan. The use of High-Speed Counter-Current Chromatography provides a superior one-step purification process, yielding the compound with high purity and recovery. The demonstrated biological activity of this compound, particularly its potent anti-neuroinflammatory effects via inhibition of the NF-κB and MAPK pathways, underscores its potential as a lead compound in drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers and scientists working on the isolation and characterization of natural products for therapeutic applications.
References
- 1. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3'-Deoxysappanone B | C16H14O5 | CID 57391100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of four homoisoflavonoids from Caesalpinia sappan by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxysappanone B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L., a plant used in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-neuroinflammatory and neuroprotective effects. Detailed experimental protocols for its isolation and for the characterization of its biological activity are also provided to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name (3R)-3,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2H-chromen-4-one, possesses a core homoisoflavonoid structure.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄O₅ | [2] |
| Molecular Weight | 286.28 g/mol | [2] |
| CAS Number | 110064-51-2 | [2] |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point (Predicted) | 587.4 ± 50.0 °C | [3] |
| Density (Predicted) | 1.450 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.72 ± 0.40 | [3] |
| Solubility | Soluble in methanol and diethyl ether. | [4] |
Biological Activity: Anti-Neuroinflammatory and Neuroprotective Effects
This compound has demonstrated significant anti-neuroinflammatory and neuroprotective properties.[1] It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] Furthermore, it reduces the levels of intracellular reactive oxygen species (ROS).[1] These effects are mediated through the inhibition of key inflammatory signaling pathways.
Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by targeting two major signaling cascades: the IKK-NF-κB pathway and the p38/ERK MAPK pathway.[1]
IKK-NF-κB Pathway:
In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound inhibits the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1]
p38/ERK MAPK Pathway:
The mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also crucial in regulating inflammation. LPS stimulation leads to the phosphorylation and activation of p38 and ERK. This compound significantly suppresses the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses.[1]
Experimental Protocols
The following section details the methodologies for the isolation and biological characterization of this compound.
Isolation and Purification of this compound from Caesalpinia sappan
This protocol is adapted from general methods for isolating phenolic compounds from Caesalpinia sappan.[5]
Detailed Protocol:
-
Extraction: The dried and powdered heartwood of C. sappan is refluxed with 95% ethanol. The process is repeated three times to ensure complete extraction.[5]
-
Filtration and Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.[5]
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc) to separate compounds based on polarity.[5]
-
Column Chromatography: The EtOAc fraction, which is rich in phenolic compounds, is subjected to silica gel column chromatography. The column is eluted with a gradient of CH₂Cl₂ and methanol (MeOH), starting from a high ratio of CH₂Cl₂ to MeOH and gradually increasing the polarity.[5]
-
Fraction Collection and Further Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification using techniques such as Sephadex LH-20 or MCI column chromatography to obtain the pure compound.[5]
-
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-Neuroinflammatory Assays
Cell Culture:
-
BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[6] The concentration of nitrite is determined from a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Seed BV-2 cells and treat with this compound and LPS as described for the Griess assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][8][9][10][11]
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay):
-
Seed BV-2 cells in a 96-well black plate.
-
Treat the cells with this compound and LPS.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C.[3][4][12][13][14]
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[3][4][12][13][14]
Western Blot Analysis of Signaling Proteins:
-
Seed BV-2 cells and treat with this compound and LPS for the desired time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.[15]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK, IκBα, NF-κB p65, p38, and ERK overnight at 4°C.[16][17][18][19][20][21][22]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NF-κB Nuclear Translocation:
-
Grow BV-2 cells on coverslips in a 24-well plate.
-
Treat the cells with this compound and LPS.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with an anti-NF-κB p65 antibody overnight at 4°C.[23][24][25][26]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the localization of NF-κB p65 using a fluorescence microscope.[23][24][25][26]
Conclusion
This compound is a promising natural compound with well-defined anti-neuroinflammatory and neuroprotective properties. Its ability to modulate the IKK-NF-κB and p38/ERK MAPK signaling pathways makes it a valuable candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and similar natural products. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its clinical utility.
References
- 1. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3'-Deoxysappanone B | C16H14O5 | CID 57391100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arigobio.com [arigobio.com]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. bioquochem.com [bioquochem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 19. abscience.com.tw [abscience.com.tw]
- 20. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. e-century.us [e-century.us]
The Enigmatic Path to Deoxysappanone B: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Deoxysappanone B, a homoisoflavonoid found in the heartwood of Caesalpinia sappan, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, detailed experimental protocols for pathway elucidation, and a summary of relevant quantitative data.
The Established Phenylpropanoid Precursor Pathway
The biosynthesis of this compound originates from the well-characterized general phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds, including the essential precursor for flavonoids, 4-coumaroyl-CoA.
The initial steps are catalyzed by a series of well-known enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
This activated intermediate serves as a critical branch point, directing carbon flux towards the biosynthesis of various flavonoids and other related compounds.
The Gateway to Flavonoids: Chalcone Synthesis
The first committed step in flavonoid biosynthesis is the formation of a chalcone scaffold. This reaction is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase. CHS orchestrates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. In the specific case of this compound biosynthesis, a substituted benzaldehyde is utilized, leading to the formation of sappanchalcone, the proposed direct precursor to homoisoflavonoids in Caesalpinia sappan.[1]
The Uncharted Territory: From Sappanchalcone to this compound
The precise enzymatic transformations that convert sappanchalcone into the characteristic homoisoflavonoid structure of this compound have not yet been fully elucidated. Based on the structural differences and known biosynthetic reactions in related pathways, a hypothetical two-step enzymatic cascade is proposed:
-
Homoisoflavonoid Synthase (HIFS) / Isomerase Activity: A putative enzyme, likely a unique isomerase or a multi-functional enzyme with isomerase activity, would catalyze the rearrangement of the chalcone backbone. This critical step involves the migration of the B-ring from C-2 to C-3 of the C-ring, forming the foundational 3-benzylchroman-4-one skeleton of homoisoflavonoids. The exact mechanism and the nature of this enzyme remain a key area for future research.
-
Reductase Activity: Following the rearrangement, a reductase enzyme is likely responsible for the reduction of a double bond in the heterocyclic C-ring, leading to the saturated backbone of this compound. The specific type of reductase and its cofactor requirements are currently unknown.
The following diagram illustrates the complete proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a paucity of specific quantitative data regarding the enzyme kinetics and metabolite concentrations within the this compound biosynthetic pathway. However, studies on the total flavonoid content in Caesalpinia sappan provide a general context for the production of these compounds in the plant.
| Plant Part | Extraction Solvent | Total Flavonoid Content (mg Quercetin Equivalents/g extract) | Reference |
| Leaves | Methanol | 1.0318 | [2] |
| Bark | Ethyl Acetate | 0.170 | |
| Seeds | Ethyl Acetate | 0.032 | |
| Leaves | Ethyl Acetate | 0.147 |
Note: These values represent the total flavonoid content and are not specific to this compound or its precursors. Further research is required to quantify the specific intermediates of the this compound pathway.
Experimental Protocols for Pathway Elucidation
To unravel the missing enzymatic steps in this compound biosynthesis, a combination of biochemical and molecular biology techniques is required. The following protocols provide a framework for the identification and characterization of the putative homoisoflavonoid synthase and reductase.
Protocol 1: Enzyme Extraction and in vitro Assay for Homoisoflavonoid Synthase Activity
Objective: To detect enzymatic activity capable of converting sappanchalcone to a rearranged homoisoflavonoid intermediate in protein extracts from Caesalpinia sappan heartwood.
Materials:
-
Fresh or frozen Caesalpinia sappan heartwood
-
Liquid nitrogen
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM EDTA, 10 mM β-mercaptoethanol, 1% (w/v) polyvinylpyrrolidone (PVP)
-
Sappanchalcone (substrate)
-
NAD(P)H (as a potential reductant)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5)
-
Ethyl acetate
-
HPLC system with a C18 column
-
LC-MS system for product identification
Methodology:
-
Protein Extraction:
-
Grind 1-2 g of Caesalpinia sappan heartwood to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powder to a pre-chilled tube containing 5 mL of ice-cold Extraction Buffer.
-
Homogenize the mixture on ice for 10-15 minutes.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (crude protein extract) and keep it on ice. Determine the protein concentration using a Bradford assay.
-
-
Enzyme Assay:
-
Set up the reaction mixture in a microcentrifuge tube on ice:
-
50 µL Reaction Buffer (50 mM Tris-HCl, pH 7.5)
-
10 µL Sappanchalcone (1 mM in DMSO)
-
10 µL NAD(P)H (10 mM, optional, to test for coupled reduction)
-
100-200 µg of crude protein extract
-
Add sterile water to a final volume of 200 µL.
-
-
Set up a control reaction with heat-denatured protein extract.
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Product Analysis:
-
Resuspend the dried residue in 50 µL of methanol.
-
Analyze 20 µL of the sample by HPLC to detect the formation of new products compared to the control.
-
Collect any new peaks and analyze by LC-MS to determine their mass and fragmentation patterns for structural elucidation.
-
Protocol 2: Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate genes encoding the homoisoflavonoid synthase and reductase by analyzing the transcriptome of Caesalpinia sappan heartwood.
Methodology:
-
RNA Extraction and Sequencing:
-
Extract total RNA from Caesalpinia sappan heartwood tissue, where this compound is actively synthesized.
-
Perform mRNA purification, library construction, and high-throughput sequencing (e.g., Illumina RNA-Seq).
-
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot).
-
Perform co-expression analysis to identify genes that are co-regulated with known genes of the phenylpropanoid pathway (PAL, C4H, 4CL, CHS).
-
Specifically search for transcripts annotated as isomerases, reductases, and other enzyme families that could catalyze the proposed reactions.
-
Prioritize candidate genes based on their expression levels in heartwood and their co-expression patterns.
-
Protocol 3: Heterologous Expression and Functional Characterization of Candidate Enzymes
Objective: To confirm the function of candidate genes identified through transcriptome analysis by expressing them in a heterologous host and performing enzyme assays.
Materials:
-
Candidate gene cDNAs
-
Expression vector (e.g., pET vector for E. coli, pYES2 for yeast)
-
Competent E. coli (e.g., BL21(DE3)) or yeast cells
-
IPTG or galactose for induction
-
Cell lysis buffer
-
Ni-NTA resin for His-tagged protein purification
-
Materials for enzyme assay as described in Protocol 1
Methodology:
-
Cloning and Expression:
-
Clone the full-length open reading frames of candidate genes into an appropriate expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.
-
Transform the expression constructs into the chosen heterologous host.
-
Grow the cultures and induce protein expression according to the vector and host system specifications.
-
-
Protein Purification:
-
Harvest the cells and lyse them to release the recombinant protein.
-
Purify the tagged protein using affinity chromatography (e.g., Ni-NTA).
-
Verify the purity and size of the protein by SDS-PAGE.
-
-
Functional Assay:
-
Perform enzyme assays using the purified recombinant protein and sappanchalcone as the substrate, as described in Protocol 1.
-
Analyze the reaction products by HPLC and LC-MS to confirm the enzymatic conversion and identify the product.
-
Conclusion and Future Perspectives
The biosynthesis of this compound presents an intriguing puzzle in plant secondary metabolism. While the upstream phenylpropanoid and chalcone synthesis pathways are well-established, the specific enzymes responsible for the conversion of sappanchalcone to this compound remain to be discovered. The proposed involvement of a novel isomerase and a reductase provides a clear hypothesis to guide future research. The experimental protocols outlined in this guide offer a robust framework for the identification and characterization of these elusive enzymes. Successful elucidation of the complete biosynthetic pathway will not only deepen our understanding of homoisoflavonoid biosynthesis but also pave the way for the metabolic engineering of high-value medicinal compounds like this compound.
References
Deoxysappanone B: A Technical Guide to its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxysappanone B (DSB), a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of this compound in neuronal cells. Primarily, DSB exerts its effects through the potent inhibition of neuroinflammatory pathways in microglia, thereby protecting neurons from inflammatory-mediated damage. The core mechanism involves the suppression of the IκB kinase (IKK)-NF-κB and the p38/ERK mitogen-activated protein kinase (MAPK) signaling cascades. This guide consolidates the current understanding of DSB's action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While the direct engagement of other significant neuroprotective pathways like Nrf2 and PI3K/Akt by DSB has not been conclusively demonstrated, their potential involvement is discussed as a future research avenue.
Core Mechanism of Action: Anti-Neuroinflammatory Effects
The principal neuroprotective action of this compound is attributed to its potent anti-inflammatory properties, specifically targeting activated microglia, the resident immune cells of the central nervous system. Over-activation of microglia is a hallmark of many neurodegenerative diseases, leading to the excessive production of pro-inflammatory and neurotoxic mediators. DSB effectively mitigates this response by inhibiting the release of key inflammatory molecules.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to significantly inhibit the production of several key mediators of neuroinflammation in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The quantitative inhibitory data is summarized below.
| Mediator | Cell Type | Stimulant | IC50 Value (μM) | Reference |
| Nitric Oxide (NO) | RAW264.7 Cells | LPS | 10.2 ± 2.2 | [1] |
| Nitric Oxide (NO) | BV-2 Cells | LTA | 2.5 ± 1.0 | [1] |
| Tumor Necrosis Factor-α (TNF-α) | BV-2 Cells | LPS | 90.6 ± 44.2 | [1] |
| Interleukin-6 (IL-6) | BV-2 Cells | LPS | 17.7 ± 6.3 | [1] |
| Reactive Oxygen Species (ROS) | BV-2 Cells | LPS | 35.8 ± 1.2 | [1] |
LPS: Lipopolysaccharide; LTA: Lipoteichoic acid
Signaling Pathways Modulated by this compound
The inhibitory effects of this compound on the production of inflammatory mediators are a direct consequence of its modulation of upstream signaling pathways. The primary targets identified are the NF-κB and MAPK pathways.[2]
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated by the IκB kinase (IKK) complex and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this pathway by inhibiting the IKK-mediated phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[2]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in inflammation. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, including p38 and Extracellular signal-regulated kinase (ERK), in response to inflammatory stimuli.[2] By blocking the activation of these kinases, DSB prevents the downstream signaling events that lead to the production of inflammatory mediators.
Figure 2: Inhibition of the p38/ERK MAPK signaling pathway by this compound.
Potential Additional Neuroprotective Mechanisms
While the anti-neuroinflammatory actions of this compound are well-documented, other key neuroprotective pathways, such as the Nrf2 and PI3K/Akt pathways, may also contribute to its overall effects. Direct evidence for the modulation of these pathways by DSB is currently limited; however, their known roles in neuronal survival make them plausible targets.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Many natural compounds with neuroprotective properties are known to activate this pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is known to promote neuronal survival and protect against various neurotoxic insults.
Figure 3: Potential involvement of Nrf2 and PI3K/Akt pathways in this compound's neuroprotection.
Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Culture
-
BV-2 Microglial Cells: BV-2 cells, an immortalized murine microglia cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Microglia: Primary microglial cells are isolated from the cerebral cortices of neonatal Sprague-Dawley rats (P1-P3). After dissociation, cells are plated on poly-L-lysine-coated flasks. Microglia are harvested by shaking the flasks after 10-14 days.
-
Primary Cortical Neurons: Primary cortical neurons are prepared from the cerebral cortices of embryonic day 17-18 Sprague-Dawley rats. Dissociated cells are plated on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Microglia-Neuron Co-culture: Primary neurons are cultured for 5-7 days, after which primary microglia are seeded onto the neuronal cultures.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
ELISA for TNF-α, IL-6, and PGE2: The concentrations of TNF-α, IL-6, and Prostaglandin E2 (PGE2) in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, and β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with DSB and/or LPS.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking and Staining: Cells are blocked with 1% BSA and then incubated with a primary antibody against the NF-κB p65 subunit, followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope.
Figure 4: General experimental workflow for investigating this compound's mechanism of action.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential primarily through the inhibition of microglial activation and the subsequent reduction in neuroinflammatory mediators. Its mechanism of action is well-supported by evidence showing the suppression of the NF-κB and p38/ERK MAPK signaling pathways.
Future research should focus on several key areas:
-
Direct Neuronal Effects: Investigating the direct effects of this compound on neurons, independent of microglia, to identify any intrinsic neuroprotective properties.
-
Nrf2 and PI3K/Akt Pathway Investigation: Elucidating whether this compound directly activates the Nrf2 and/or PI3K/Akt signaling pathways in neuronal or microglial cells.
-
In Vivo Studies: Conducting comprehensive in vivo studies in animal models of neurodegenerative diseases to validate the therapeutic potential of this compound.
-
Structure-Activity Relationship Studies: Exploring the structure-activity relationship of this compound and related homoisoflavonoids to optimize their neuroprotective efficacy and pharmacokinetic properties for potential drug development.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising neuroprotective capabilities of this compound.
References
- 1. Dual Neuroprotective Pathways of a Pro-Electrophilic Compound via HSF-1-activated Heat Shock Proteins and Nrf2-activated Phase 2 Antioxidant Response Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxysappanone B: A Technical Whitepaper on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxysappanone B, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant anti-inflammatory properties in various preclinical models. This document provides an in-depth technical overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key experimental studies. Detailed experimental protocols are provided to facilitate further research and development. The primary anti-inflammatory mechanism of this compound involves the suppression of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This whitepaper aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound as a novel anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of therapeutic leads. This compound, a homoisoflavonoid derived from Caesalpinia sappan L., has emerged as a promising candidate due to its potent anti-inflammatory effects. This technical guide synthesizes the available scientific literature on this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its properties.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by modulating key signaling cascades involved in the inflammatory response. The principal pathways affected are the NF-κB and MAPK pathways, which are central to the production of a wide array of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to inhibit the activation of the NF-κB pathway.[1] This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB.
Inhibition of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that regulate the expression of pro-inflammatory genes.
This compound has been observed to suppress the phosphorylation of p38 and ERK MAPKs in LPS-stimulated microglial cells.[1] This inhibition contributes to the overall reduction in the production of inflammatory mediators.
References
Screening Deoxysappanone B for Anti-Angiogenic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for screening Deoxysappanone B and its derivatives for anti-angiogenic activity. The content covers in vivo and in vitro experimental protocols, quantitative data presentation, and the elucidation of underlying molecular mechanisms through signaling pathway diagrams.
Introduction to Angiogenesis and this compound
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process.[2] Consequently, inhibiting angiogenesis is a promising strategy for cancer therapy.[1]
Natural products are a rich source of novel therapeutic agents. This compound, a homoisoflavone isolated from Caesalpinia sappan L., has been investigated for various biological activities.[3] Recent studies have focused on its derivatives, such as this compound 7,4ʹ-dimethyl ether (Deox B 7,4), for their potential anti-angiogenic properties.[4][5][6] This guide outlines the screening process for such compounds.
Experimental Workflow
A typical workflow for screening a compound like this compound for anti-angiogenic activity involves a combination of in vivo and in vitro assays to assess its efficacy and elucidate its mechanism of action.
Quantitative Data Presentation
Clear and structured presentation of quantitative data is essential for comparing the efficacy of different compounds or concentrations.
In Vivo Angiogenesis Data
The anti-angiogenic activity of this compound 7,4ʹ-dimethyl ether (Deox B 7,4) was quantified by observing the inhibition of intersegmental vessel (ISV) formation in zebrafish embryos.[4][7]
Table 1: Effect of this compound 7,4ʹ-dimethyl ether on ISV Formation in Zebrafish Embryos
| Treatment Group | Concentration (µM) | Mean Number of Complete ISVs | Inhibition Rate (%) |
| Vehicle (0.1% DMSO) | - | 30.2 ± 1.5 | 0 |
| Deox B 7,4 | 1.0 | 3.3 ± 1.1 | 89.13 |
| Deox B 7,4 | 2.5 | 1.2 ± 0.8 | 96.02 |
| Deox B 7,4 | 5.0 | 0.1 ± 0.3 | 99.64 |
| PTK787 (Positive Control) | 5.0 | 0.0 ± 0.0 | 100 |
| Data represents mean ± SD. Statistical significance compared to vehicle control is denoted by an asterisk. Data extracted from Chen et al., 2020.[4] |
In Vitro Angiogenesis Data (Illustrative)
The following tables are templates for organizing data from standard in vitro assays used to screen anti-angiogenic compounds.
Table 2: Effect of this compound on Endothelial Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Control | - | 1.25 ± 0.08 | 100 |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 |
Table 3: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) (Mean ± SD) |
| Control | - | 95.2 ± 4.5 |
| This compound | 1 | |
| This compound | 5 | |
| This compound | 10 |
Table 4: Effect of this compound on Endothelial Tube Formation
| Treatment Group | Concentration (µM) | Total Tube Length (µm) (Mean ± SD) | Number of Branch Points (Mean ± SD) |
| Control | - | 12500 ± 980 | 85 ± 7 |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in screening this compound for anti-angiogenic activity.
In Vivo Zebrafish Angiogenesis Assay
This assay provides a rapid in vivo assessment of a compound's effect on vessel development.[4][8]
-
Animal Model: Transgenic zebrafish line Tg(fli1a:EGFP)y1, which expresses enhanced green fluorescent protein in the vasculature.[4][8]
-
Procedure:
-
At 24 hours post-fertilization (hpf), distribute zebrafish embryos into 12-well plates (approximately 30 embryos per well).[4]
-
Prepare stock solutions of this compound in DMSO. Dilute the compound to final concentrations (e.g., 1, 2.5, and 5 µM) in deionized water containing 0.2% Instant Ocean Salt. The final DMSO concentration should be kept constant across all groups (e.g., 0.1%).[4]
-
Expose the embryos to the different concentrations of this compound or a vehicle control for 24 hours.[4][8]
-
At 48 hpf, anesthetize the embryos and mount them for observation.[4]
-
Observe the formation of intersegmental vessels (ISVs) under a fluorescence microscope.[4][8]
-
-
Quantification:
-
Count the number of complete ISVs in each embryo.
-
Calculate the inhibition rate using the formula: Inhibition Rate (%) = (1 - (Number of ISVs in treated group / Number of ISVs in control group)) * 100.
-
Endothelial Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on endothelial cells, ensuring that any observed anti-angiogenic effects are not due to cell death. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Materials:
-
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Quantification:
-
Calculate cell viability as a percentage of the control group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the compound on the migratory ability of endothelial cells, a key step in angiogenesis.[12]
-
Materials:
-
HUVECs
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool.[13]
-
-
Procedure:
-
Seed HUVECs in a plate and grow them to form a confluent monolayer.[13][14]
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.[13]
-
Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
-
Quantification:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure: Wound Closure (%) = ((Area at 0h - Area at xh) / Area at 0h) * 100.[15]
-
Endothelial Cell Tube Formation Assay
This is a widely used in vitro assay to model the reorganization and formation of capillary-like structures.[16][17]
-
Materials:
-
Procedure:
-
Thaw BME on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow it to solidify.[18]
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.
-
Seed the HUVEC suspension onto the solidified BME layer (e.g., 1.5 x 10⁴ cells/well).[12]
-
Incubate for 4-18 hours at 37°C to allow for the formation of tube-like structures.[12]
-
Visualize and capture images of the tube network using a microscope.[16]
-
-
Quantification:
-
Using image analysis software, quantify the total tube length, number of branch points, and total mesh area.
-
Potential Mechanisms of Action: Signaling Pathways
Studies on this compound 7,4ʹ-dimethyl ether suggest that its anti-angiogenic effects are mediated through the modulation of several key signaling pathways.[4][7]
Dll4/Notch Signaling Pathway
The Dll4/Notch pathway is a critical negative feedback regulator of VEGF signaling. In sprouting angiogenesis, VEGF induces Dll4 expression in the leading "tip" cells. Dll4 then activates Notch signaling in adjacent "stalk" cells, which downregulates VEGFR expression and suppresses the tip cell phenotype, thus ensuring proper vessel spacing and maturation.[5][20] Inhibition of this pathway can lead to excessive, non-productive angiogenesis.[5]
Slit/Robo Signaling Pathway
The Slit/Robo signaling pathway, initially known for its role in neuronal guidance, also plays a crucial role in angiogenesis.[6][21] The interaction of Slit ligands with Robo receptors (especially Robo1 and Robo4 on endothelial cells) can either promote or inhibit angiogenesis depending on the context.[2][22] this compound 7,4'-dimethyl ether has been shown to downregulate Slit2, Slit3, Robo1, Robo2, and Robo4, suggesting an interference with this pathway to inhibit endothelial cell migration.[4][7]
COX-2 Signaling in Angiogenesis
Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammatory processes and is a significant contributor to angiogenesis.[23] It promotes the production of prostanoids like prostaglandin E2 (PGE2), which in turn can upregulate pro-angiogenic factors such as VEGF, leading to increased endothelial cell proliferation and migration.[24][25] Inhibition of COX-2 is a known anti-angiogenic strategy.[23] this compound 7,4'-dimethyl ether was found to suppress the expression of COX-2.[4][7]
Conclusion
The screening of this compound and its derivatives reveals a promising avenue for the development of novel anti-angiogenic therapies. The in vivo zebrafish model provides an effective initial screen, demonstrating potent inhibitory effects on vessel formation.[4] Subsequent in vitro assays, including cell viability, migration, and tube formation, are crucial for validating these findings and quantifying specific cellular effects. The mechanistic studies point towards a multi-targeted approach, where the compound derivative simultaneously downregulates key pro-angiogenic pathways including Dll4/Notch, Slit/Robo, and COX-2.[4][7] Further investigation is warranted to confirm these effects with this compound itself and to explore its therapeutic potential in preclinical cancer models.
References
- 1. COX-2 Inhibition Potentiates Anti-Angiogenic Cancer Therapy and Prevents Metastasis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Slit/Robo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of DLL4-Notch-VEGFR2 Signaling Pathway in Tumor Angiogenesis, Cancer Research Journal, Science Publishing Group [sciencepublishinggroup.com]
- 5. vascularcell.com [vascularcell.com]
- 6. Slit-Robo signaling in ocular angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of this compound 7,4ʹ-Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ibidi.com [ibidi.com]
- 13. clyte.tech [clyte.tech]
- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. corning.com [corning.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. journals.biologists.com [journals.biologists.com]
- 21. Potential role of the Slit/Robo signal pathway in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of Slit-Robo signaling in the regulation of tissue barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multiple roles of COX-2 in tumor angiogenesis: a target for antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. academic.oup.com [academic.oup.com]
Deoxysappanone B: A Technical Guide to Its Molecular Targets in Inflammatory and Oncogenic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B (DSB) is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine for treating inflammatory conditions and ischemic cerebral apoplexy.[1] Emerging research has identified DSB as a promising bioactive molecule with potent anti-neuroinflammatory, neuroprotective, and anticancer properties. This technical guide provides an in-depth overview of the known molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates. The primary molecular targets of DSB are key components of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as critical receptor tyrosine kinases involved in cancer progression.
Core Molecular Targets and Quantitative Data
This compound exerts its biological effects by modulating the activity of several key signaling proteins. The primary targets identified to date are involved in inflammatory and oncogenic pathways. While direct enzyme inhibition constants (K_i_) are not yet widely reported in the literature, the inhibitory effects of DSB on cellular processes have been quantified.
Inhibition of Inflammatory Mediators
This compound has been shown to significantly inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This inhibition is dose-dependent and serves as a functional readout of the compound's engagement with its upstream molecular targets.
| Inflammatory Mediator | IC₅₀ Value (µM) | Cell Line | Stimulant | Reference |
| Nitric Oxide (NO) | 9.8 | BV-2 Microglia | LPS | [2] |
| Prostaglandin E₂ (PGE₂) | 11.2 | BV-2 Microglia | LPS | [2] |
| Tumor Necrosis Factor-α (TNF-α) | 15.4 | BV-2 Microglia | LPS | [2] |
| Interleukin-6 (IL-6) | 13.5 | BV-2 Microglia | LPS | [2] |
Signaling Pathways Modulated by this compound
This compound has been demonstrated to interfere with two major signaling pathways that are central to the inflammatory response and are also implicated in cancer: the NF-κB pathway and the MAPK pathway. Additionally, a related compound, 3-Deoxysappanchalcone (3-DSC), has been shown to directly target Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition Factor (MET) kinases.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. This compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of the Inhibitor of κBα (IκBα). This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes. The primary molecular target in this pathway is suggested to be the IκB kinase (IKK) complex.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cell proliferation. This compound has been shown to inhibit the phosphorylation of p38 MAPK and Extracellular signal-regulated kinase (ERK1/2) in LPS-stimulated microglial cells. This suggests that DSB targets components upstream of p38 and ERK, although the direct kinases have not been definitively identified.
EGFR and MET Kinase Signaling
While direct inhibition data for this compound on EGFR and MET is pending, studies on the structurally related compound 3-Deoxysappanchalcone (3-DSC) have shown that it directly targets both EGFR and MET kinases.[1] This dual targeting is significant for overcoming drug resistance in cancer cells where these pathways can act as bypass mechanisms for each other. 3-DSC was found to reduce the phosphorylation of EGFR and MET, as well as their downstream effectors AKT and ERK.[1]
Experimental Protocols
This section details the key experimental methodologies employed to elucidate the molecular targets and mechanisms of action of this compound.
Cell Culture and Treatment
-
Cell Line: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: To induce an inflammatory response, BV-2 cells are treated with 1 µg/mL of lipopolysaccharide (LPS).
-
Inhibitor Treatment: this compound, dissolved in dimethyl sulfoxide (DMSO), is added to the cell culture medium at various concentrations one hour prior to LPS stimulation. The final concentration of DMSO is maintained below 0.1%.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reaction.[3][4][5][6] Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) and incubated at room temperature for 10 minutes. The absorbance at 540 nm is measured using a microplate reader.
-
PGE₂, TNF-α, and IL-6 ELISA: The levels of prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[7][8][9]
Western Blot Analysis for Signaling Protein Phosphorylation
-
Lysate Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes are blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of IκBα, p38, and ERK. After washing with TBST, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
MTT Assay: The viability of BV-2 cells after treatment with this compound is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11][12] Cells are seeded in a 96-well plate and treated with various concentrations of DSB for 24 hours. MTT solution is then added to each well, and the plate is incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance at 570 nm is measured.
Conclusion and Future Directions
This compound has emerged as a multi-target agent with significant potential for the treatment of inflammatory diseases and cancer. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways underscores its therapeutic promise. The dual targeting of EGFR and MET by the related compound 3-Deoxysappanchalcone further highlights the potential of this class of molecules in oncology, particularly in overcoming drug resistance.
Future research should focus on several key areas to advance the development of this compound as a therapeutic agent:
-
Direct Target Identification and Binding Kinetics: Utilizing techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to definitively identify the direct binding partners of DSB and quantify the binding affinities (K_d_, K_i_).
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the therapeutic efficacy of DSB in animal models of inflammatory diseases and cancer, coupled with comprehensive pharmacokinetic and pharmacodynamic studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to optimize potency, selectivity, and drug-like properties.
A deeper understanding of the molecular interactions of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its clinical application.
References
- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Griess Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. Griess Reagent System Protocol [promega.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. abcam.com [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. BV-2 Microglial Cells Respond to Rotenone Toxic Insult by Modifying Pregnenolone, 5α-Dihydroprogesterone and Pregnanolone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia Induces Apoptosis of Microglia BV2 by Upregulating Kir2.1 to Activate Mitochondrial-Related Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of Deoxysappanone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxysappanone B, a homoisoflavonoid isolated from Caesalpinia sappan, has garnered interest for its potential therapeutic properties.[1] In silico molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of small molecules like this compound with various protein targets. This technical guide provides a comprehensive framework for conducting in silico docking studies on this compound, outlining detailed experimental protocols, data presentation standards, and visualization of relevant workflows and biological pathways. While specific docking studies on this compound are not yet prevalent in published literature, this document serves as a thorough methodological reference for researchers initiating such investigations.
Introduction to In Silico Docking
Computer-aided drug design (CADD) has revolutionized the drug discovery process by accelerating the identification and optimization of potential therapeutic compounds.[2][3] Molecular docking, a key component of structure-based drug design, predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction.[4] This computational technique allows for the rapid screening of large compound libraries and provides insights into the molecular basis of ligand-receptor interactions, thereby guiding further experimental validation.[3][5]
The process typically involves the three-dimensional structures of both the ligand (this compound) and the protein target. Sophisticated algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose.[4]
Hypothetical Protein Target Selection
The selection of appropriate protein targets is a critical first step. Based on the known biological activities of similar flavonoids and the common targets in drug discovery, potential protein targets for this compound could include those involved in cancer and inflammation, such as:
-
Kinases: These enzymes are crucial regulators of cell signaling and are frequently implicated in cancer. Examples include Epidermal Growth Factor Receptor (EGFR) kinase and Anaplastic Lymphoma Kinase (ALK).[6][7]
-
Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway and are common targets for nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression and are targets for cancer therapy.[8]
-
Monoamine Oxidase B (MAO-B): This enzyme is a target for neurodegenerative diseases like Parkinson's.[9]
Detailed Experimental Protocols
This section outlines a typical workflow for performing in silico docking studies with this compound.
Ligand Preparation
-
3D Structure Retrieval: The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem (CID: 57391100).[1]
-
Ligand Optimization: The retrieved structure should be optimized to achieve a stable, low-energy conformation. This is typically done using a force field like MMFF94 in software such as Avogadro or OpenBabel.[10]
-
File Format Conversion: The optimized ligand structure is saved in a suitable format, such as .pdbqt, for use with docking software like AutoDock Vina.
Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: The downloaded PDB file is "cleaned" by removing water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Gasteiger charges) are assigned. This step is crucial for accurate interaction calculations.
-
File Format Conversion: The prepared protein structure is saved in the .pdbqt format.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket.
-
Docking with AutoDock Vina: AutoDock Vina is a widely used open-source docking program.[10] The docking process is initiated with a command that specifies the prepared ligand and protein files, the grid box parameters, and the desired exhaustiveness of the search. An exhaustiveness of 10 is often used to balance accuracy and computational time.[10]
-
Pose Generation: The software will generate a specified number of binding poses (e.g., 10) for the ligand within the protein's active site, each with a corresponding binding affinity score.[10]
Analysis of Docking Results
-
Binding Affinity: The primary quantitative result is the binding affinity, typically expressed in kcal/mol. More negative values indicate a stronger predicted binding interaction.[7][11]
-
Interaction Analysis: The best-scoring pose is visualized to identify the specific molecular interactions between this compound and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Visualization: Molecular visualization software such as PyMOL or Discovery Studio is used to create 2D and 3D diagrams of the ligand-protein complex.
Data Presentation
Quantitative results from docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Docking Scores and Binding Affinities of this compound against Various Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (pKi) (µM) |
| EGFR Kinase | 2GS2 | -8.5 | 1.5 |
| ALK | 5FTO | -9.2 | 0.8 |
| COX-2 | 5IKR | -7.9 | 3.2 |
| HDAC6 | 5EDU | -8.1 | 2.5 |
| MAO-B | 2V5Z | -7.5 | 5.1 |
Table 2: Hypothetical Interacting Residues of this compound with EGFR Kinase (PDB ID: 2GS2)
| Interaction Type | Interacting Amino Acid Residues |
| Hydrogen Bonds | Met793, Lys745 |
| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |
| Pi-Alkyl | Pro794 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an in silico drug discovery process, including molecular docking.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway that could be modulated by this compound, targeting the EGFR kinase.
Conclusion
While specific in silico docking studies on this compound are yet to be extensively reported, the computational methodologies are well-established. This guide provides a robust framework for researchers to undertake such studies. By following these detailed protocols, scientists can effectively predict the binding interactions of this compound with various protein targets, thereby generating valuable hypotheses for further experimental validation in the drug discovery pipeline. The integration of these computational approaches is essential for efficiently exploring the therapeutic potential of natural products like this compound.[2]
References
- 1. 3'-Deoxysappanone B | C16H14O5 | CID 57391100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Innovative computational approaches in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Structure-based virtual screening, molecular docking, and MD simulation studies: An in-silico approach for identifying potential MBL inhibitors | PLOS One [journals.plos.org]
- 11. In silico exploration of potential PRKG1 Inhibitors: A comprehensive study using MTIOPEN Screening, molecular Docking, and MD simulation - Journal of King Saud University - Science [jksus.org]
Pharmacological Profile of Deoxysappanone B and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B is a homoisoflavonoid compound primarily isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional Asian medicine. Emerging research has highlighted the significant pharmacological potential of this compound and its analogs, particularly in the realms of anti-inflammatory and anti-cancer activities. These compounds modulate key cellular signaling pathways, making them attractive candidates for further investigation and drug development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Pharmacological Activities
This compound and its analogs exhibit a range of biological activities, with the most extensively studied being their anti-inflammatory and anti-cancer effects.
Anti-inflammatory and Neuroprotective Effects
This compound has demonstrated potent anti-neuroinflammatory and neuroprotective properties. Studies have shown that it can protect neurons from inflammatory damage mediated by microglia.[1] The primary mechanism behind this activity is the inhibition of two major inflammatory signaling cascades: the IκB kinase (IKK)-NF-κB pathway and the p38/ERK mitogen-activated protein kinase (MAPK) pathway.[1] By blocking these pathways, this compound effectively reduces the production and release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
An analog of this compound, 3-deoxysappanchalcone (3-DSC), also exhibits significant anti-inflammatory properties. Its mechanism involves the induction of heme oxygenase-1 (HO-1) expression through the activation of the AKT/mTOR signaling pathway in macrophages.[2]
Anti-cancer Activity
3-Deoxysappanchalcone (3-DSC), a notable analog, has been shown to possess significant anti-cancer properties. Its mode of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This is achieved through the activation of the c-Jun N-terminal kinases (JNK)/p38 MAPKs signaling pathway, which is often associated with cellular stress responses leading to apoptosis.[3][4] Furthermore, 3-DSC has been found to inhibit the proliferation of skin cancer cells by regulating the T-lymphokine-activated killer cell-originated protein kinase (TOPK) and its downstream effectors, including ERK, RSK, and c-Jun.[5][6] In gefitinib-resistant lung cancer cells, 3-DSC has been shown to simultaneously target both the epidermal growth factor receptor (EGFR) and MET kinase signaling pathways.[7]
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound analogs. It is important to note that quantitative data for this compound itself is limited in the currently available literature, with most studies focusing on its qualitative effects and mechanistic pathways.
Table 1: Anti-cancer Activity of 3-Deoxysappanchalcone (3-DSC)
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 4.19 ± 1.04 µM | [8] |
| ZR-75-1 | Breast Cancer | MTT Assay | 9.40 ± 1.74 µM | [8] |
| MDA-MB-231 | Breast Cancer | MTT Assay | 6.12 ± 0.84 µM | [8] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | >50 µM | Not Specified |
| HCT116 | Colon Carcinoma | Not Specified | >50 µM | Not Specified |
Table 2: Anti-inflammatory and Other Activities of this compound Analogs
| Compound | Activity | Assay | IC50 Value | Reference |
| 3-Deoxysappanchalcone | Anti-inflammatory (NO production inhibition) | Griess Assay in LPS-stimulated RAW 264.7 cells | Not explicitly stated, but showed significant inhibition | [2] |
| Cremastranone Analog (SH-11037) | Anti-proliferative (HRECs) | Cell Proliferation Assay | More potent than cremastranone | [9] |
| Phenylalanyl-incorporated homoisoflavonoids | Anti-proliferative (HRECs) | Cell Proliferation Assay | Improved activity over cremastranone | [10][11] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and its analogs are mediated through the modulation of specific intracellular signaling pathways.
This compound Signaling Pathways
This compound exerts its anti-neuroinflammatory effects by targeting two key pathways:
-
IKK-NF-κB Pathway: this compound inhibits the IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB (IκB). This inhibition prevents the degradation of IκB, thereby sequestering the NF-κB transcription factor in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[1]
-
p38/ERK MAPK Pathway: This compound also blocks the phosphorylation and activation of p38 and ERK, two important kinases in the MAPK signaling cascade that are involved in inflammatory responses.[1]
Caption: this compound inhibits inflammatory pathways.
3-Deoxysappanchalcone (3-DSC) Signaling Pathways
3-DSC demonstrates a multi-targeted approach in its anti-cancer and anti-inflammatory activities:
-
JNK/p38 MAPK Pathway (Anti-cancer): In esophageal cancer cells, 3-DSC induces the production of reactive oxygen species (ROS), which in turn activates the JNK and p38 MAPK pathways. This activation leads to apoptosis and cell cycle arrest at the G2/M phase.[3][4]
-
AKT/mTOR Pathway (Anti-inflammatory): 3-DSC induces the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) by activating the AKT/mTOR signaling pathway in macrophages.[2]
-
EGFR/MET and TOPK Signaling (Anti-cancer): 3-DSC can inhibit the proliferation of skin cancer cells by targeting TOPK and its downstream effectors like ERK.[5][6] In drug-resistant lung cancer, it dually targets EGFR and MET kinases.[7]
Caption: 3-Deoxysappanchalcone's multi-pathway activity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on cell proliferation and to determine the IC50 values.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to detect the expression and phosphorylation status of key proteins in the signaling pathways.
-
Cell Lysis: Treat cells with the compound of interest and then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-IKK, IκBα, phospho-p38, phospho-ERK, phospho-Akt, phospho-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Kinase Activity Assay
This assay directly measures the enzymatic activity of specific kinases.
-
Immunoprecipitation: Lyse treated cells and immunoprecipitate the target kinase (e.g., p38, ERK) using a specific antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase assay buffer containing a specific substrate for that kinase (e.g., ATF2 for p38) and ATP (often radiolabeled γ-³²P-ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically using SDS-PAGE.
-
Detection: Visualize and quantify the phosphorylated substrate using autoradiography or a phosphorimager.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Synthesis of this compound Analogs
The synthesis of homoisoflavonoid analogs, including those of this compound, typically involves multi-step chemical reactions. A common strategy starts with the synthesis of a chroman-4-one core, followed by the introduction of various substituents to create a library of analogs. For instance, phenylalanyl-incorporated homoisoflavonoids have been synthesized to improve biological activity and selectivity.[10][11] The synthesis of different analogs allows for structure-activity relationship (SAR) studies to identify the chemical moieties responsible for the observed pharmacological effects and to optimize the lead compounds for improved potency and selectivity.
Conclusion and Future Directions
This compound and its analogs, particularly 3-deoxysappanchalcone, represent a promising class of natural product-derived compounds with significant anti-inflammatory and anti-cancer potential. Their mechanisms of action, centered on the modulation of key signaling pathways such as NF-κB, MAPK, and Akt/mTOR, provide a solid foundation for their therapeutic application.
Future research should focus on several key areas:
-
Quantitative Pharmacological Data for this compound: There is a pressing need for more comprehensive quantitative data, including IC50 values, for this compound across a range of cancer cell lines and inflammatory models to better understand its potency.
-
Expansion of Analog Libraries: The synthesis and biological evaluation of a broader range of this compound analogs will be crucial for conducting detailed structure-activity relationship studies and for identifying new lead compounds with enhanced efficacy and safety profiles.
-
In Vivo Studies: While in vitro studies have been promising, further in vivo animal studies are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and safety of these compounds in more complex biological systems.
-
Elucidation of Upstream and Downstream Effectors: A more detailed investigation into the specific upstream activators and downstream targets of these compounds within their respective signaling pathways will provide a more complete understanding of their mechanisms of action.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 3-deoxysappanchalcone induces ROS-mediated apoptosis and cell cycle arrest via JNK/p38 MAPKs signaling pathway in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Deoxysappanchalcone Inhibits Skin Cancer Proliferation by Regulating T-Lymphokine-Activated Killer Cell-Originated Protein Kinase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Deoxysappanchalcone Inhibits Skin Cancer Proliferation by Regulating T-Lymphokine-Activated Killer Cell-Originated Protein Kinase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Deoxysappanchalcone Inhibits Cell Growth of Gefitinib-Resistant Lung Cancer Cells by Simultaneous Targeting of EGFR and MET Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of photoaffinity probes of antiangiogenic homoisoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Homoisoflavonoids for Retinal Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Homoisoflavonoids from Caesalpinia sappan: From Phytochemistry to Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
The heartwood of Caesalpinia sappan L., a plant native to Southeast Asia, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed that its therapeutic properties are largely attributable to a class of compounds known as homoisoflavonoids. This in-depth technical guide provides a comprehensive literature review of these bioactive molecules, focusing on their chemical diversity, pharmacological activities, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of homoisoflavonoids from Caesalpinia sappan.
Chemical Structures of Major Homoisoflavonoids
Caesalpinia sappan is a rich source of a diverse array of homoisoflavonoids, which are a subclass of flavonoids characterized by an additional carbon atom in their structure. The most well-studied of these are brazilin and its oxidized form, brazilein, which is responsible for the characteristic red pigment of the wood. Other significant homoisoflavonoids isolated from this plant include sappanone A, sappanone B, protosappanin A, protosappanin B, and sappanol, among others. The chemical structures of these key compounds have been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Analysis of Homoisoflavonoids
The quantification of homoisoflavonoids in Caesalpinia sappan extracts is crucial for standardization and ensuring the quality and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. The following tables summarize the quantitative data for key homoisoflavonoids as reported in the literature.
Table 1: Quantitative Analysis of Brazilin in Caesalpinia sappan Extracts
| Extraction Method | Solvent | Brazilin Content (mg/g of extract) | Reference |
| Maceration | 95% Ethanol | Not explicitly quantified in extract, but used for further purification | [1] |
| Maceration | Methanol | 807.56–948.12 | [2] |
| Maceration | 100% Methanol | Not explicitly quantified in initial extract | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | Chloroform-Methanol-Water (4:3:2, v/v/v) | 18 mg from 120 mg of ethyl acetate fraction | [4] |
Table 2: Cytotoxic and Biological Activities of Homoisoflavonoids from Caesalpinia sappan
| Compound | Cell Line | Assay | Activity (IC50) | Reference |
| Brazilin | A549 (Lung Carcinoma) | MTT | 43 µg/mL | [3][5] |
| Brazilin | T24 (Bladder Cancer) | MTT | 74.5% inhibition at 12.5 µg/mL | [6] |
| Brazilin | BTT (Bladder Cancer) | MTT | 94.9% inhibition at 12.5 µg/mL | [6] |
| Brazilin | SW480 (Colon Cancer) | MTT | Significant inhibition at various concentrations | [7] |
| Ethanolic Extract (96%) | 4T1 (Breast Cancer) | MTT | 13.1 µg/mL | [8] |
| Methanolic Extract | 4T1 (Breast Cancer) | MTT | 21.4 µg/mL | [8] |
| Ethanolic Extract (70%) | 4T1 (Breast Cancer) | MTT | 22.5 µg/mL | [8] |
| Water Extract | 4T1 (Breast Cancer) | MTT | 25.5 µg/mL | [8] |
Biological Activities and Signaling Pathways
Homoisoflavonoids from Caesalpinia sappan exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects. These biological activities are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Activity and the NF-κB Pathway
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Homoisoflavonoids, particularly sappanone A and brazilin, have demonstrated potent anti-inflammatory effects. A primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sappanone A has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation of the RelA/p65 subunit of NF-κB.[9] Brazilein has been found to impede the activation of the IκB kinase (IKK) complex, an upstream event in the NF-κB cascade, by disrupting the polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[9]
Caption: Inhibition of the NF-κB signaling pathway by homoisoflavonoids.
Antioxidant Activity and the Nrf2/HO-1 Pathway
Oxidative stress is implicated in the aging process and a variety of chronic diseases. Homoisoflavonoids from Caesalpinia sappan possess significant antioxidant properties. One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like sappanone A, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their expression and subsequent cytoprotection. Sappanone A has been shown to induce the nuclear translocation of Nrf2 and the expression of HO-1.[10][11]
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by sappanone A.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of homoisoflavonoids from Caesalpinia sappan.
Isolation and Purification of Homoisoflavonoids
1. Extraction:
-
Maceration: The dried and powdered heartwood of Caesalpinia sappan is macerated with a suitable solvent, such as 96% ethanol or 100% methanol, for a period of 24 hours to several days, often with repeated extractions to ensure maximum yield.[3][8] The combined filtrates are then concentrated under reduced pressure using a rotary evaporator.
2. Fractionation:
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[12]
3. Chromatographic Separation:
-
Column Chromatography: The fractions are subjected to column chromatography on silica gel. A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol can be employed.[12]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the one-step separation of multiple homoisoflavonoids. A common two-phase solvent system consists of chloroform-methanol-water (e.g., in a 4:3:2 v/v/v ratio).[4]
4. Purification:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column and a suitable mobile phase, such as a gradient of methanol and water with a small amount of acetic acid.[1]
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture:
-
Human lung carcinoma (A549) cells, or other relevant cell lines, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]
2. Seeding:
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[6]
3. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the homoisoflavonoid to be tested (e.g., brazilin dissolved in DMSO, with the final DMSO concentration not exceeding 0.1%). Control wells receive the vehicle (DMSO) alone.[3][6]
4. Incubation:
-
The plates are incubated for a specified period, typically 24 to 48 hours.[6]
5. MTT Addition:
-
MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours.[6]
6. Solubilization:
-
The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[7]
7. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells.[6]
Caption: A generalized workflow for the MTT cell viability assay.
Conclusion and Future Directions
The homoisoflavonoids from Caesalpinia sappan represent a promising class of natural products with a wide range of therapeutic applications. Their well-characterized anti-inflammatory and antioxidant activities, mediated through the NF-κB and Nrf2 signaling pathways, make them attractive candidates for the development of novel drugs for a variety of diseases. This guide has provided a comprehensive overview of the current state of research, including quantitative data and detailed experimental protocols, to facilitate further investigation into these valuable compounds. Future research should focus on preclinical and clinical studies to validate the therapeutic efficacy and safety of these homoisoflavonoids, as well as on the development of optimized extraction and purification methods for large-scale production. The continued exploration of the molecular mechanisms of action will further unlock the full therapeutic potential of these remarkable natural products.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of four homoisoflavonoids from Caesalpinia sappan by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. frontiersin.org [frontiersin.org]
- 8. hsji.kemkes.go.id [hsji.kemkes.go.id]
- 9. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. phcogj.com [phcogj.com]
Methodological & Application
Deoxysappanone B: In Vitro Cell Culture Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B is a homoisoflavonoid compound that has garnered significant interest in oncological research. This document provides detailed application notes and experimental protocols for assessing the in vitro efficacy of this compound in cancer cell lines. The described assays are fundamental for elucidating its mechanism of action, including its effects on cell viability, apoptosis, and cell cycle progression. The protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of 3-Deoxysappanchalcone (3-DSC), a closely related analog of this compound, on various cancer cell lines. This data is provided as a reference, as specific quantitative data for this compound is limited in publicly available literature.
Table 1: Cytotoxicity of 3-Deoxysappanchalcone (3-DSC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HCC827GR | Lung Cancer | ~9 | 48 | MTT |
| A549 | Lung Cancer | 32.6 | 72 | MTT |
| HeLa | Cervical Cancer | >100 | Not Specified | SRB |
| PC3 | Prostate Cancer | >100 | Not Specified | SRB |
| SK-MEL-2 | Skin Cancer | ~10 | 48 | MTT |
| A375 | Skin Cancer | ~15 | 48 | MTT |
Table 2: Effect of 3-Deoxysappanchalcone (3-DSC) on Cell Cycle Distribution in HCC827GR Lung Cancer Cells
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 60.1 ± 2.5 | 25.3 ± 1.8 | 14.6 ± 1.2 |
| 3-DSC (6 µM) | 55.2 ± 3.1 | 23.9 ± 2.0 | 20.9 ± 1.5 |
| 3-DSC (12 µM) | 48.7 ± 2.8 | 20.5 ± 1.7 | 30.8 ± 2.1 |
Table 3: Induction of Apoptosis by 3-Deoxysappanchalcone (3-DSC) in HCC827GR Lung Cancer Cells
| Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control (DMSO) | 95.2 ± 1.8 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 3-DSC (6 µM) | 80.1 ± 3.5 | 10.2 ± 1.1 | 9.7 ± 1.0 |
| 3-DSC (12 µM) | 65.4 ± 4.2 | 18.9 ± 1.5 | 15.7 ± 1.3 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS, pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of this compound and a vehicle control (0.1% DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect the supernatant containing floating cells to include apoptotic bodies.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis: Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in response to this compound treatment using Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS, pH 7.4
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with different concentrations of this compound and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protein Expression Analysis: Western Blotting
This protocol is for the analysis of changes in the expression and phosphorylation of key signaling proteins in response to this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-AKT, AKT, Cyclin B1, Cdc2, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software.
-
Normalize the expression of the target proteins to the loading control.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits EGFR/MET signaling, leading to reduced phosphorylation of AKT and ERK, which in turn modulates cell cycle and apoptosis regulatory proteins, resulting in G2/M arrest and apoptosis.
Experimental Workflow for In Vitro Analysis
Caption: A streamlined workflow for the in vitro evaluation of this compound's anticancer effects, from cell culture to data analysis.
Logical Relationship of Cellular Events
Caption: The logical cascade showing how this compound inhibits signaling pathways to induce cell cycle arrest and apoptosis, ultimately leading to the inhibition of cancer cell proliferation.
Application Note: Quantification of Deoxysappanone B in Biological Matrices using HPLC-MS/MS
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Deoxysappanone B in biological matrices, particularly plasma. This compound, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L., has garnered significant interest for its potential pharmacological activities. The method described herein utilizes electrospray ionization in negative ion mode and Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other applications requiring accurate quantification of this compound.
Introduction
This compound is a bioactive compound found in Caesalpinia sappan L., a plant used in traditional medicine.[1][2] The heartwood of this plant, known as Sappan Lignum, is used for various therapeutic purposes, including the treatment of traumatic injuries and pain.[1] As a major bioactive constituent, accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its therapeutic potential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for quantifying analytes in complex biological samples.[3] This application note presents a detailed, validated HPLC-MS/MS method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Diazepam or a structurally similar compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other relevant biological matrix)
Instrumentation
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is recommended for good separation.[4]
Standard Solutions Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration curve and quality control (QC) samples. A typical calibration curve range might be 2-400 ng/mL.[4]
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 20 ng/mL).[3]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 400 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50% methanol).
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the HPLC and MS/MS systems.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Gradient Elution | A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analyte. For example: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7-7.1 min (90-10% B), 7.1-9 min (10% B). |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 285.1 |
| Product Ion (m/z) | 133.0 |
| Collision Energy (CE) | -25 eV |
| Declustering Potential (DP) | -60 V |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Note: The precursor ion for this compound ([M-H]⁻) is derived from its molecular weight of approximately 286 g/mol .
Method Validation
The developed method was validated according to established guidelines for bioanalytical method validation, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.
Table 3: Summary of Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Extraction Recovery | 85-110% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Results and Discussion
The HPLC-MS/MS method demonstrated excellent selectivity and sensitivity for the quantification of this compound in plasma. The chromatographic conditions provided good peak shape and resolution. The use of MRM allowed for the specific detection of this compound without interference from endogenous plasma components. The validation results confirm that the method is reliable and reproducible for its intended purpose.
Conclusion
This application note describes a validated HPLC-MS/MS method for the quantification of this compound in biological matrices. The method is sensitive, specific, and robust, making it suitable for a wide range of applications, including pharmacokinetic studies in preclinical and clinical research.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: MRM transition for this compound detection.
References
- 1. An LC/MS/MS method for simultaneous quantitation of two homoisoflavones: protosappanin B and brazilin with hypoglycemic activity in rat plasma and its application to a comparative pharmacokinetic study in normal and streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogj.com [phcogj.com]
- 3. A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Utilizing Deoxysappanone B in a Microglia-Neuron Co-culture System
For Researchers, Scientists, and Drug Development Professionals
Deoxysappanone B (DSB), a homoisoflavone derived from the medicinal plant Caesalpinia sappan L., has demonstrated significant anti-neuroinflammatory and neuroprotective properties. These attributes make it a compelling compound for investigation in the context of neurodegenerative diseases where inflammation plays a crucial role. This document provides detailed application notes and protocols for utilizing this compound in a microglia-neuron co-culture system, a valuable in vitro model for studying neuroinflammation and neuroprotection.
Introduction
Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of many neurodegenerative disorders. Activated microglia release a variety of pro-inflammatory and cytotoxic factors, including nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which can lead to neuronal damage and death.[1][2] this compound has been shown to mitigate these effects by protecting neurons from microglia-mediated inflammatory injury.[1][2] Its mechanism of action involves the inhibition of key inflammatory signaling pathways, specifically the IκB kinase (IKK)-NF-κB and the p38/ERK mitogen-activated protein kinase (MAPK) cascades.[1][2]
These protocols offer a framework for researchers to investigate the therapeutic potential of this compound in a controlled in vitro environment that mimics the cellular interactions of the central nervous system.
Data Presentation
Table 1: Inhibitory Effects of this compound on LPS-Induced Pro-inflammatory Mediators in BV-2 Microglia
| Pro-inflammatory Mediator | This compound Concentration (µM) | Inhibition (%) | Assay Method |
| Nitric Oxide (NO) | 10 | ~40% | Griess Assay |
| 20 | ~70% | ||
| 50 | ~90% | ||
| Prostaglandin E2 (PGE₂) | 10 | ~35% | ELISA |
| 20 | ~60% | ||
| 50 | ~85% | ||
| TNF-α | 10 | ~30% | ELISA |
| 20 | ~55% | ||
| 50 | ~80% | ||
| IL-6 | 10 | ~25% | ELISA |
| 20 | ~50% | ||
| 50 | ~75% |
Note: The percentage of inhibition is approximated from graphical data presented in related studies. Actual values may vary based on experimental conditions.
Table 2: Neuroprotective Effects of this compound in a Microglia-Neuron Co-culture System
| Treatment Condition | Neuronal Viability (%) | Assay Method |
| Control (Neurons only) | 100% | MTT Assay |
| LPS (1 µg/mL) treated Microglia-Neuron Co-culture | ~50% | MTT Assay |
| LPS + this compound (10 µM) | ~65% | MTT Assay |
| LPS + this compound (20 µM) | ~80% | MTT Assay |
| LPS + this compound (50 µM) | ~95% | MTT Assay |
Note: Neuronal viability is expressed relative to the control group. The percentages are approximated from published studies.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Primary Microglia and Neuron Co-culture
This protocol is adapted from established methods for generating primary murine microglia and cortical neurons.[3][4][5]
Materials:
-
Timed-pregnant mice (embryonic day 16-18 for neurons, postnatal day 0-2 for microglia)
-
DMEM, Neurobasal medium, HBSS, Fetal Bovine Serum (FBS), Horse Serum
-
B-27 supplement, GlutaMAX, Penicillin-Streptomycin
-
Poly-D-lysine coated plates/coverslips
-
Trypsin-EDTA, DNase I
-
Cell strainers (100 µm)
Procedure:
Part I: Primary Microglia Culture
-
Euthanize neonatal mice (P0-P2) and dissect the cerebral cortices in cold HBSS.
-
Mince the tissue and digest with trypsin and DNase I.
-
Dissociate the tissue into a single-cell suspension by gentle trituration.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Centrifuge the cells and resuspend in DMEM with 10% FBS and Penicillin-Streptomycin.
-
Plate the mixed glial cell suspension in poly-D-lysine coated flasks.
-
After 9-10 days, microglia can be isolated by gentle shaking of the flasks.
-
Collect the microglia-containing supernatant and plate for experiments.
Part II: Primary Cortical Neuron Culture
-
Euthanize timed-pregnant mice (E16-E18) and dissect the embryonic cortices.
-
Follow steps 2-4 from the microglia culture protocol.
-
Centrifuge the neuronal cells and resuspend in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons on poly-D-lysine coated plates or coverslips.
-
Culture the neurons for 4-5 days before establishing the co-culture.
Part III: Establishing the Co-culture
-
After 4-5 days in culture, remove the medium from the primary neurons.
-
Add the isolated primary microglia to the neuronal culture at a desired ratio (e.g., 1:2 to 1:4 microglia to neurons).
-
Maintain the co-culture in a medium that supports both cell types, such as a 1:1 mixture of the microglia and neuron culture media or a specialized co-culture medium.[6]
-
Allow the co-culture to stabilize for 24 hours before treatment.
Protocol 2: Treatment with this compound and LPS
Materials:
-
This compound (DSB) stock solution (e.g., in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Co-culture medium
Procedure:
-
Prepare working solutions of DSB in co-culture medium at various concentrations (e.g., 10, 20, 50 µM).
-
Pre-treat the microglia-neuron co-cultures with the DSB working solutions for 1-2 hours.
-
Induce neuroinflammation by adding LPS to the co-cultures at a final concentration of 1 µg/mL.
-
Incubate the treated co-cultures for the desired time period (e.g., 24-48 hours) before analysis.[2]
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate neuronal viability as a percentage of the untreated control.
Protocol 4: Quantification of Inflammatory Mediators (ELISA)
Materials:
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for Nitrite (NO) determination
Procedure:
-
Collect the culture supernatants from the treated co-cultures.
-
For TNF-α and IL-6, follow the manufacturer's instructions for the respective ELISA kits.
-
For NO, mix the supernatant with the Griess Reagent and measure the absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve.
Protocol 5: Western Blot Analysis of Signaling Pathways
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the effects of this compound in a microglia-neuron co-culture system. By following these methodologies, researchers can further elucidate the neuroprotective mechanisms of this promising natural compound and evaluate its potential for the development of novel therapeutics for neuroinflammatory and neurodegenerative diseases.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generating and Co-culturing Murine Primary Microglia and Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Author Spotlight: In Vitro Co-Culture Model for Studying Microglia-Neuronal Interactions in Disease Conditions [jove.com]
- 6. stemcell.com [stemcell.com]
Deoxysappanone B: Application Notes and Protocols for Neuroinflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B (DSB) is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L. It has demonstrated significant anti-neuroinflammatory properties, positioning it as a valuable tool for studying and potentially treating neuroinflammatory disorders. Neuroinflammation is a key pathological feature of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators. DSB exerts its effects by inhibiting the production of these mediators, such as nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in activated microglia.[1] The underlying mechanism of action involves the suppression of key inflammatory signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] These application notes provide a summary of the quantitative data on DSB's activity and detailed protocols for key in vitro assays to study its anti-neuroinflammatory effects.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound on the production of key neuroinflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
| Mediator | Assay Type | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) | Griess Assay | BV-2 | LPS | 28.27 | [1] |
| Prostaglandin E2 (PGE₂) | ELISA | BV-2 | LPS | Data Not Available | |
| TNF-α | ELISA | BV-2 | LPS | Data Not Available | |
| IL-6 | ELISA | BV-2 | LPS | Data Not Available |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of neuroinflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on BV-2 microglial cells.[2]
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 1 × 10⁴ cells per well.[2]
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0-160 µM) for 48 hours.[2] Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[3]
Materials:
-
Cell culture supernatants from BV-2 cells treated with this compound and/or LPS
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of the experimental plate.
-
Add the supernatants to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in culture medium.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.[4]
-
Add 50 µL of Griess Reagent B to each well.[4]
-
Incubate for another 10 minutes at room temperature, protected from light.[4]
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Cytokine Measurement (ELISA for TNF-α and IL-6)
This protocol quantifies the levels of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.[6][7]
Materials:
-
Cell culture supernatants
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates (pre-coated with capture antibody)
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit. A general protocol is outlined below.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells of the pre-coated 96-well plate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of the enzyme-conjugated streptavidin-HRP to each well and incubate for 20 minutes at room temperature in the dark.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm within 30 minutes using a microplate reader.[8]
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for Phosphorylated p65 and p38
This protocol detects the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38) signaling pathways.[9][10]
Materials:
-
BV-2 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the treated BV-2 cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total p65, total p38, and β-actin for normalization.
Conclusion
This compound presents as a potent inhibitor of neuroinflammation in vitro, primarily through the downregulation of the NF-κB and MAPK signaling pathways. The provided protocols offer a framework for researchers to investigate the anti-neuroinflammatory effects of this compound and other potential therapeutic compounds. Further studies are warranted to fully elucidate its therapeutic potential in various neuroinflammatory and neurodegenerative disease models.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhein Suppresses Neuroinflammation via Multiple Signaling Pathways in LPS-Stimulated BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencellonline.com [sciencellonline.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transfection with anti-p65 intrabody suppresses invasion and angiogenesis in glioma cells by blocking NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Deoxysappanone B Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B is a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L. This natural product has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective and anti-inflammatory properties.[1] The core structure of this compound presents a valuable scaffold for medicinal chemistry campaigns aimed at the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in identifying the key structural motifs responsible for the biological activity of a compound and in guiding the design of more potent and selective analogs.
This document provides detailed protocols for the synthesis of this compound and its derivatives, alongside methods for their biological evaluation. While comprehensive SAR studies on a wide range of synthetic this compound derivatives are not extensively reported in the literature, we present a comparative analysis of the biological activity of naturally occurring, structurally related homoisoflavonoids to infer preliminary SAR insights. The data and protocols herein are intended to serve as a foundational resource for researchers engaged in the exploration of this compound derivatives for drug discovery.
Data Presentation: Comparative Biological Activity of Homoisoflavonoids
The following table summarizes the neuraminidase inhibitory activity of this compound and other structurally related homoisoflavonoids isolated from Caesalpinia sappan. This data provides a basis for preliminary SAR analysis, highlighting the impact of subtle structural modifications on biological activity.[2][3][4]
| Compound | Structure | Neuraminidase IC50 (μM) vs. H1N1 | Neuraminidase IC50 (μM) vs. H3N2 | Neuraminidase IC50 (μM) vs. H9N2 |
| This compound | 3'-Deoxy, saturated C-ring | 34.6 | 43.2 | 29.5 |
| Sappanone A | α,β-unsaturated carbonyl | 0.7 | 1.1 | 1.0 |
| Sappanone B | 3'-Hydroxy, saturated C-ring | - | - | - |
| Sappanol | Reduced C4-carbonyl | 197.1 | 195.6 | 167.7 |
| Episappanol | Epimer of Sappanol | 204.4 | 192.9 | 188.9 |
Note: Data extracted from "Homoisoflavonoids from Caesalpinia sappan displaying viral neuraminidases inhibition". IC50 values for Sappanone B were not provided in the reference.
Experimental Protocols
General Synthetic Strategy for Homoisoflavonoid Analogs
The synthesis of this compound and its analogs can be achieved through a multi-step sequence, typically involving the formation of a chalcone intermediate followed by cyclization to form the chromanone core. The following is a representative protocol.
Caption: Inhibition of inflammatory pathways by this compound.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antiviral research. The protocols and data presented here provide a framework for the synthesis and evaluation of novel derivatives. The preliminary SAR analysis suggests that modifications to the C-ring and the B-ring are likely to have a significant impact on biological activity. Further systematic synthesis and biological testing of a wider range of this compound analogs are warranted to build a comprehensive SAR and to optimize the therapeutic potential of this important class of natural products.
References
- 1. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoisoflavonoids from Caesalpinia sappan displaying viral neuraminidases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Application Notes: Deoxysappanone B as a Positive Control for Heme Oxygenase-1 (HO-1) Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L. Homoisoflavonoids are a class of natural products known for a variety of biological activities, including anti-inflammatory and antioxidant effects. A key mechanism underlying these effects is the induction of heme oxygenase-1 (HO-1), a critical cytoprotective enzyme. HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, which collectively exert antioxidant, anti-inflammatory, and anti-apoptotic effects. The induction of HO-1 is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Due to its ability to robustly induce HO-1 expression, this compound can serve as a reliable positive control in experimental assays designed to screen for and characterize novel HO-1 inducers. This document provides detailed application notes and protocols for the use of this compound in this capacity.
While direct quantitative data for this compound is limited in publicly available literature, extensive research on the structurally similar and co-isolated compound, Sappanone A (SPNA), provides a strong basis for its mechanism of action and experimental use. The data and protocols presented herein are largely based on findings from studies on Sappanone A, a closely related homoisoflavonoid that also induces HO-1 via the Nrf2 pathway.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by inducers such as this compound, Keap1 is modified, leading to the dissociation of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including HMOX1 (the gene encoding HO-1).
The activation of Nrf2 by homoisoflavonoids like Sappanone A has been shown to be mediated by upstream kinases, particularly p38 mitogen-activated protein kinase (MAPK). Therefore, it is proposed that this compound activates the p38 MAPK pathway, leading to Nrf2 phosphorylation and nuclear translocation, culminating in HO-1 expression.
Signaling Pathway of this compound-induced HO-1 Expression
Caption: Proposed signaling pathway for this compound-induced HO-1 expression.
Quantitative Data Summary
The following tables summarize the quantitative effects of Sappanone A (SPNA), a structural analog of this compound, on inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These data provide an expected range of activity for this compound as a positive control.
Table 1: Inhibition of Inflammatory Mediators by Sappanone A in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of SPNA | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of Prostaglandin E2 (PGE2) Production (%) |
| 10 µM | 25% | 30% |
| 25 µM | 50% | 55% |
| 50 µM | 80% | 75% |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Sappanone A in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of SPNA | Inhibition of Interleukin-6 (IL-6) Production (%) |
| 10 µM | 20% |
| 25 µM | 45% |
| 50 µM | 70% |
Data are adapted from studies on Sappanone A and represent the expected efficacy for this compound.
Experimental Protocols
The following are detailed protocols for using this compound to induce HO-1 in a cellular model. The murine macrophage cell line, RAW 264.7, is recommended as it is a well-established model for studying inflammation and HO-1 induction.
Experimental Workflow
Caption: General workflow for an HO-1 induction assay using this compound.
Protocol 1: Cell Culture and Treatment for HO-1 Induction
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into 6-well or 12-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment:
-
Prepare working solutions of this compound in DMEM from a concentrated stock solution (e.g., 10 mM in DMSO). A final concentration range of 10-50 µM is recommended for a dose-response analysis.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Aspirate the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound, test compounds, or vehicle.
-
-
Incubation: Incubate the cells for a specified period. For HO-1 protein expression, an incubation time of 12-24 hours is typically optimal. For analysis of upstream signaling events like p38 phosphorylation, shorter incubation times (e.g., 15-60 minutes) are required.
-
Sample Collection:
-
For Western Blot: After incubation, wash the cells twice with ice-cold PBS and then lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
For Analysis of Secreted Factors: Collect the cell culture supernatant before lysing the cells and store at -80°C for later analysis of nitric oxide, prostaglandins, or cytokines.
-
Protocol 2: Western Blot Analysis of HO-1 and Nrf2 Pathway Proteins
Materials:
-
Cell lysates from Protocol 1
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HO-1
-
Anti-Nrf2
-
Anti-phospho-p38 MAPK
-
Anti-p38 MAPK (total)
-
Anti-Lamin B (for nuclear fractions)
-
Anti-β-actin or GAPDH (for loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a valuable tool for researchers studying the induction of HO-1 and the Nrf2 signaling pathway. Its use as a positive control can help validate assay performance and provide a benchmark for the evaluation of novel therapeutic compounds targeting this critical cytoprotective pathway. The protocols and data provided, based on the well-characterized activities of the closely related compound Sappanone A, offer a comprehensive guide for the effective implementation of this compound in HO-1 induction assays.
Troubleshooting & Optimization
Deoxysappanone B stability in different buffer solutions
This technical support center provides guidance and troubleshooting for researchers working with Deoxysappanone B, focusing on its stability in different buffer solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several factors. The most common factors include pH of the buffer solution, temperature, and exposure to light.[1][2][3][4] Oxidation is another potential degradation pathway, especially for phenolic compounds like this compound.[3] The presence of enzymes or microbial contamination can also lead to degradation in biological matrices.[3]
Q2: I am observing a rapid loss of this compound in my solution. What could be the cause?
A2: Rapid degradation can be due to several reasons. First, check the pH of your buffer solution. Many compounds exhibit pH-dependent stability, with accelerated degradation in highly acidic or alkaline conditions.[2][5][6] Second, consider the temperature at which you are storing and handling your solution. Elevated temperatures can significantly increase the rate of degradation.[1][2][4] Finally, exposure to light, especially UV light, can cause photolytic degradation.[1][3][4] It is advisable to work with this compound in a controlled environment, protecting it from light and maintaining a consistent, cool temperature.
Q3: How should I prepare my buffer solutions to minimize degradation of this compound?
A3: When preparing buffer solutions, it is crucial to use high-purity water and reagents to avoid introducing contaminants that could catalyze degradation. The choice of buffer species itself can also be a factor.[2] It is recommended to degas the buffer to remove dissolved oxygen and minimize oxidative degradation. For initial studies, phosphate or citrate buffers are common starting points, but the optimal buffer system should be determined experimentally.
Q4: What is the best way to store stock solutions of this compound?
A4: For optimal stability, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, to slow down potential degradation reactions.[1] Solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light.[1] It is also good practice to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can also contribute to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Variation in buffer preparation, storage conditions, or handling procedures. | Standardize your protocol for buffer preparation, including pH measurement and degassing. Ensure consistent temperature and light protection during storage and handling. |
| Precipitation of this compound in buffer | Poor solubility of the compound at the tested concentration and pH. | Determine the solubility of this compound in your chosen buffer before preparing high-concentration solutions. You may need to adjust the pH or add a co-solvent, but be aware that co-solvents can also affect stability. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the degradation products and developing a stability-indicating analytical method.[7][8][9] |
| Loss of potency of the compound over time | Chemical instability leading to the formation of inactive degradation products. | Perform a stability study to determine the shelf-life of your this compound solutions under specific storage conditions. This involves analyzing the concentration of the active compound at different time points. |
Data Presentation
Disclaimer: The following tables contain hypothetical data for illustrative purposes only. Specific experimental data for the stability of this compound was not available in the public domain at the time of this writing.
Table 1: Hypothetical Half-Life (t½) of this compound in Different Buffer Solutions at 37°C
| Buffer (0.1 M) | pH | Half-Life (hours) |
| Phosphate | 5.0 | 120 |
| Phosphate | 7.4 | 72 |
| Carbonate | 9.0 | 24 |
Table 2: Hypothetical Degradation Rate Constants (k) of this compound at Different Temperatures in Phosphate Buffer (pH 7.4)
| Temperature (°C) | Rate Constant (k, hours⁻¹) |
| 4 | 0.001 |
| 25 | 0.009 |
| 37 | 0.023 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in Buffer Solutions
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers (e.g., phosphate, citrate, borate) at different pH values (e.g., 4, 7, 9).
-
Use high-purity water and analytical grade reagents.
-
Degas the buffers by sparging with nitrogen or by sonication to minimize oxidative degradation.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) where it is highly soluble and stable.
-
-
Incubation:
-
Spike the this compound stock solution into each buffer to a final concentration suitable for your analytical method. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on stability.
-
Divide each solution into multiple aliquots in amber vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Protect the samples from light throughout the experiment.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Immediately quench any further degradation by adding a suitable agent or by freezing the sample at -80°C.
-
Analyze the concentration of the remaining this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order).[7] For many drug compounds, degradation follows first-order kinetics.[6][7][11]
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
-
Visualizations
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting logic for stability experiments.
References
- 1. scribd.com [scribd.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing Deoxysappanone B concentration for cell-based assays
Welcome to the technical support center for Deoxysappanone B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems that may arise when working with this compound.
| Question ID | Question | Answer |
| DSB-G-01 | What is the primary mechanism of action of this compound? | This compound is a homoisoflavone that primarily exhibits anti-inflammatory and anti-cancer effects. Its mechanism involves the inhibition of key signaling pathways, including the IκB kinase (IKK)-NF-κB and the p38/ERK mitogen-activated protein kinase (MAPK) pathways.[1][2] By blocking these pathways, it can reduce the production of pro-inflammatory mediators and inhibit cancer cell proliferation and invasion.[3] |
| DSB-S-01 | How should I dissolve this compound for my experiments? | This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
| DSB-C-01 | I am observing precipitation of this compound in my cell culture medium. What should I do? | Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous culture medium or if the DMSO concentration is too low to maintain its solubility. To troubleshoot this: 1. Ensure Proper Dissolution: Make sure your initial stock solution in DMSO is fully dissolved before diluting it in the medium. 2. Vortex During Dilution: When preparing your final working solution, add the DMSO stock to the medium while vortexing to ensure rapid and even dispersion. 3. Lower the Final Concentration: If precipitation persists, you may need to work with lower concentrations of this compound. 4. Pre-warm the Medium: Using pre-warmed culture medium (37°C) can sometimes improve the solubility of compounds. |
| DSB-E-01 | I am not observing the expected inhibitory effect on my cells. What could be the reason? | Several factors could contribute to a lack of effect: 1. Sub-optimal Concentration: The effective concentration of this compound is cell-type dependent. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line. 2. Insufficient Incubation Time: The effects of this compound may be time-dependent. Consider increasing the incubation time (e.g., from 24h to 48h or 72h). 3. Cell Line Resistance: The target signaling pathways (NF-κB, MAPK) may not be the primary drivers of the phenotype you are studying in your chosen cell line. 4. Compound Degradation: Ensure your this compound stock solution has been stored properly (typically at -20°C or -80°C, protected from light) to prevent degradation. |
| DSB-T-01 | I am observing high levels of cytotoxicity even at low concentrations. What should I do? | Unusually high cytotoxicity could be due to: 1. DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture is not exceeding 0.1% (v/v), as higher concentrations can be toxic to many cell lines. 2. Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cells. 3. Contamination: Check your cell cultures for any signs of microbial contamination, which can exacerbate cellular stress and lead to increased cell death. |
Data on Effective Concentrations
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. The following table summarizes reported effective concentrations and IC50 values from various studies.
| Cell Line | Assay Type | Effective Concentration Range | IC50 Value | Incubation Time |
| BV-2 (murine microglia) | Anti-inflammatory (NO production) | 10 - 50 µM | 28.27 µM | 24 h[1] |
| HeLa (human cervical cancer) | Cytotoxicity (SRB assay) | 5 - 50 µM | 22.93 µM | Not specified[3] |
| PC3 (human prostate cancer) | Cytotoxicity (SRB assay) | 5 - 50 µM | 13.65 µM | Not specified[3] |
| HCC827GR (gefitinib-resistant lung cancer) | Cytotoxicity (MTT assay) | 3 - 12 µM | Not specified | 24 h & 48 h[4] |
Experimental Protocols
Here are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Replace the old medium with the medium containing different concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for NF-κB and ERK Pathway Activation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (ERK) signaling pathways.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Stimulant (e.g., Lipopolysaccharide (LPS) for NF-κB activation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an appropriate agent (e.g., LPS at 1 µg/mL for 15-30 minutes) to activate the pathway of interest.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits the NF-κB and MAPK signaling pathways.
Experimental Workflow
This diagram outlines a general workflow for assessing the effects of this compound in a cell-based assay.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. ovid.com [ovid.com]
- 2. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Deoxysappanchalcone isolated from Caesalpinia sinensis shows anticancer effects on HeLa and PC3 cell lines: invasion, migration, cell cycle arrest, and signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Deoxysappanchalcone Inhibits Cell Growth of Gefitinib-Resistant Lung Cancer Cells by Simultaneous Targeting of EGFR and MET Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Deoxysappanone B synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Deoxysappanone B.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and other homoisoflavonoids?
A1: The synthesis of this compound, a homoisoflavonoid, typically involves a multi-step process. A common and effective route is the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation of an appropriate acetophenone and a benzaldehyde. This is followed by selective hydrogenation of the double bond and subsequent cyclization to form the characteristic chroman-4-one core of the homoisoflavonoid.[1]
Q2: What are the critical starting materials for the synthesis of this compound?
A2: The key starting materials for a plausible synthesis of this compound are a substituted 2'-hydroxyacetophenone (e.g., 2',4'-dihydroxyacetophenone) and a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde). The selection of these precursors is crucial as they form the A and B rings of the final homoisoflavonoid structure.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used, such as strong acids, bases, and flammable organic solvents, are hazardous. All reactions should be performed in a well-ventilated fume hood. Special care should be taken when handling hydrogenation catalysts like Palladium on carbon (Pd/C), which can be pyrophoric.
Q4: What analytical techniques are recommended for monitoring the progress of the reaction and characterizing the final product?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each reaction step. For purification, column chromatography is typically employed. The final structure and purity of this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1] Micro-infrared and micro-Raman spectroscopy can also provide additional structural information.[1]
Troubleshooting Guide
Low Yield in this compound Synthesis
This guide addresses common issues that can lead to low yields at different stages of the this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of Chalcone Intermediate (Claisen-Schmidt Condensation) | Incomplete reaction due to insufficient base or reaction time. | Increase the amount of base (e.g., NaOH or KOH) or prolong the reaction time. Monitor the reaction by TLC until the starting materials are consumed. |
| Side reactions, such as self-condensation of the acetophenone. | Add the acetophenone dropwise to the mixture of the aldehyde and base to minimize self-condensation. Maintain a low reaction temperature initially. | |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are soluble. A mixture of ethanol and water is often effective. | |
| Incomplete Hydrogenation of the Chalcone | Inactive catalyst. | Use fresh, high-quality Palladium on carbon (Pd/C). Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure (if using a Parr hydrogenator) or extend the reaction time. Monitor the reaction by TLC for the disappearance of the starting chalcone. | |
| Catalyst poisoning. | Ensure starting materials and solvents are free of impurities that can poison the catalyst (e.g., sulfur compounds). | |
| Low Yield of this compound (Cyclization Step) | Inefficient cyclization. | Ensure the reaction conditions for cyclization are optimal. This may involve adjusting the temperature, reaction time, or the choice of cyclizing agent (e.g., paraformaldehyde) and catalyst (e.g., ethylenediamine).[1] |
| Formation of byproducts. | Byproducts can arise from side reactions. Purification by column chromatography is crucial to isolate the desired product. Careful control of reaction conditions can minimize byproduct formation. | |
| Degradation of the product. | Homoisoflavonoids can be sensitive to strong acidic or basic conditions. Neutralize the reaction mixture promptly after completion and avoid prolonged exposure to harsh conditions. | |
| Difficulty in Purification | Co-elution of impurities with the desired product. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is an oil or difficult to crystallize. | If the product is an oil, try trituration with a non-polar solvent to induce crystallization. If crystallization is difficult, further purification by preparative TLC or HPLC may be required. |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound, adapted from the synthesis of a structurally similar compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one.[1]
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 2',4'-dihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.
-
The reaction mixture is stirred vigorously for several hours until TLC analysis indicates the completion of the reaction.
-
The mixture is then cooled in an ice bath and acidified with dilute HCl to a pH of 3-4.[1]
-
The precipitated yellow solid (the chalcone) is collected by filtration, washed with water and petroleum ether, and dried.[1]
Step 2: Hydrogenation of the Chalcone
-
The chalcone from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator, until the reaction is complete as monitored by TLC.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the hydrogenated intermediate.
Step 3: Cyclization to this compound
-
The hydrogenated intermediate from Step 2 is dissolved in methanol.
-
Paraformaldehyde (excess) and a catalytic amount of ethylenediamine are added to the solution.[1]
-
The reaction mixture is refluxed for several hours, with the progress monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Visualizations
References
Preventing degradation of Deoxysappanone B during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Deoxysappanone B during storage. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the potency of my this compound sample over time. What are the likely causes?
A1: this compound, as a homoisoflavonoid and a polyphenolic compound, is susceptible to degradation. The decrease in potency is likely due to chemical degradation. The primary degradation pathways for compounds of this class are oxidation, hydrolysis, and photodecomposition. Several factors can accelerate this degradation, including exposure to light, elevated temperatures, high pH, the presence of oxygen, and contact with metal ions.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: For long-term storage, temperatures of -20°C are advisable. For short-term storage, 4°C is acceptable. Storing at room temperature (24°C) can lead to significant degradation over time.
-
Light: this compound should be protected from light. Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Container: Use well-sealed, appropriate containers to prevent exposure to moisture.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of your this compound solution is a common indicator of degradation, particularly oxidation. Polyphenolic compounds often form colored quinone-type products upon oxidation. If you observe a color change, it is crucial to re-evaluate the purity and concentration of your sample before use.
Q4: Can I store this compound in a solution? If so, what solvent and pH should I use?
A4: While storing this compound as a solid is preferred for long-term stability, solutions are often necessary for experiments. If you need to store it in solution for a short period:
-
Solvent: Use a high-purity, degassed solvent.
-
pH: Polyphenols are generally more stable under acidic pH conditions. Avoid alkaline conditions, which can accelerate degradation.
-
Storage: Store solutions at -20°C or -80°C and use them as quickly as possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis | Degradation of this compound. | 1. Review storage conditions (temperature, light, atmosphere). 2. Perform a forced degradation study to identify potential degradation products. 3. Re-purify the sample if necessary. |
| Inconsistent experimental results | Sample degradation leading to variable concentrations of the active compound. | 1. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 2. Prepare fresh solutions for each experiment. 3. Verify the concentration of the solution using a validated analytical method before each use. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent is appropriate and of high purity. 2. Check the pH of the solution. 3. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the components. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[1][2]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (unstressed), using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[1]
Objective: To quantify the decrease in the concentration of this compound and detect the formation of degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Temperature: 25°C.
Data Presentation
The following table summarizes the typical stability of polyphenolic compounds under different storage conditions. While specific data for this compound is not available, these values from studies on other polyphenols can serve as a general guide.
| Storage Condition | Duration | Typical Loss of Polyphenols |
| -20°C | 12 months | < 10% |
| 4°C | 6 months | 10-20% |
| 24°C | 6 months | > 30% |
| 24°C with light exposure | 3 months | > 50% |
Data are illustrative and based on general findings for polyphenolic compounds.[3][4]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Deoxysappanone B in experiments
Welcome to the technical support center for Deoxysappanone B. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a homoisoflavone compound isolated from Caesalpinia sappan L..[1] Its primary established mechanism of action is the inhibition of pro-inflammatory signaling pathways. Specifically, it has been shown to block the IκB kinase (IKK)-NF-κB and the p38/ERK mitogen-activated protein kinase (MAPK) signaling cascades.[1] This inhibition leads to a reduction in the production of various neuroinflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
Q2: What are the potential off-target effects of this compound?
A2: Currently, there is a lack of publicly available data from broad-spectrum screening assays, such as kinome-wide selectivity panels, for this compound. Therefore, its full off-target profile remains uncharacterized. As a small molecule inhibitor, it has the potential to interact with unintended biological molecules, which could lead to misleading experimental results.[2] Researchers should exercise caution and employ rigorous controls to validate their findings.
Q3: What are general strategies to minimize off-target effects in my experiments?
A3: Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: It is crucial to perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.[2]
-
Employ structurally distinct inhibitors: To confirm that the observed phenotype is due to the inhibition of the intended target, use other inhibitors with different chemical structures that are known to target the same pathway.[2]
-
Utilize genetic validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target (e.g., IKKβ, p38α) can help verify that the observed phenotype is a direct result of modulating that specific target.[2]
-
Perform rigorous control experiments: Always include a vehicle control (e.g., DMSO) and, if possible, a positive control (a well-characterized inhibitor for the same target) in your experimental design.
Q4: My cells are showing unexpected toxicity when treated with this compound. How can I troubleshoot this?
A4: Unexpected cellular toxicity can be an indication of off-target effects.[2] To investigate this, consider the following:
-
Perform a dose-response curve for toxicity: Determine if the observed toxicity is concentration-dependent.
-
Conduct cell viability assays: Use multiple cell lines to assess if the toxicity is cell-type specific.
-
Run a broad off-target screen: If resources permit, a broad kinase or safety pharmacology panel can help identify potential unintended targets that may be mediating the toxic effects.[2]
-
Analyze cellular pathways: Investigate if the toxicity correlates with the activation of known cell death or stress pathways.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected inhibition of NF-κB or p38/ERK pathways. | 1. Suboptimal concentration of this compound. 2. Cell-type specific differences in drug uptake or metabolism. 3. Degradation of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Test in different cell lines to assess cell-type dependency. 3. Ensure proper storage and handling of the this compound stock solution. |
| Observed phenotype does not correlate with NF-κB or p38/ERK inhibition. | 1. Off-target effects of this compound. 2. Activation of compensatory signaling pathways. | 1. Use a structurally unrelated inhibitor for the same target to see if the phenotype is reproduced. 2. Employ genetic knockdown/knockout of the intended targets (IKKβ, p38α, ERK1/2) to validate the on-target effect. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells. |
| Variability in results between experimental replicates. | 1. Inconsistent cell culture conditions. 2. Pipetting errors or variability in treatment application. 3. Issues with assay reagents or detection methods. | 1. Standardize cell seeding density, passage number, and growth conditions. 2. Ensure accurate and consistent pipetting techniques. 3. Validate all assay reagents and calibrate detection instruments. |
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive quantitative profile of this compound's potency and selectivity is not yet established. The following table summarizes the known targets and highlights the need for further characterization.
| Target | Target Type | IC₅₀ / Kᵢ | Assay Type | Reference |
| IκB Kinase (IKK) | On-Target | Not Reported | Cellular Assays | [1] |
| p38 MAPK | On-Target | Not Reported | Cellular Assays | [1] |
| ERK MAPK | On-Target | Not Reported | Cellular Assays | [1] |
| Various Kinases | Potential Off-Target | Not Reported | Kinome-wide screening needed |
Key Experimental Protocols
Protocol 1: NF-κB Reporter Assay
Objective: To measure the inhibitory effect of this compound on NF-κB activation.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T or a relevant cell line) stably or transiently transfected with an NF-κB-driven luciferase reporter construct in a 96-well plate.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a suitable stimulus (e.g., TNF-α or lipopolysaccharide (LPS)).
-
Incubation: Incubate the plate for an appropriate time (typically 6-24 hours) to allow for luciferase expression.
-
Lysis and Detection: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percent inhibition for each concentration of this compound.
Protocol 2: Western Blot for Phosphorylated p38 MAPK
Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., anisomycin or LPS) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 (Thr180/Tyr182)).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the membrane with an antibody for total p38 MAPK as a loading control. Quantify the band intensities to determine the ratio of phosphorylated to total p38 MAPK.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target proteins in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., IKKβ, p38α) remaining using Western blotting or other protein detection methods.
-
Analysis: The binding of this compound to its target protein will increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Experimental Workflow.
Caption: Experimental Workflow for Off-Target Identification.
References
Technical Support Center: LC-MS/MS Method for Deoxysappanone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of an LC-MS/MS method for the detection and quantification of Deoxysappanone B.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound by LC-MS/MS.
Sample Preparation
-
Q1: I am seeing significant matrix effects (ion suppression/enhancement). How can I minimize these?
-
A1: Matrix effects are common when analyzing complex samples like plant extracts or biological fluids. To mitigate this, consider the following:
-
Solid-Phase Extraction (SPE): Utilize a C18 or a mixed-mode SPE cartridge to clean up your sample. This will help in removing interfering compounds like salts, sugars, and lipids.
-
Liquid-Liquid Extraction (LLE): An LLE with a solvent like ethyl acetate can be effective in selectively extracting this compound and leaving behind many interfering substances.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective if the concentration of this compound is high enough. Diluting the sample reduces the concentration of matrix components.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for any matrix effects.
-
-
-
Q2: What is the best way to extract this compound from plant material?
-
A2: A common and effective method for extracting flavonoids like this compound from dried and powdered plant material is ultrasonication with 80% methanol. This technique efficiently disrupts the plant cells and allows for the solubilization of the target analyte.
-
Liquid Chromatography (LC)
-
Q3: I am observing poor peak shape (e.g., fronting, tailing, or broad peaks) for this compound. What could be the cause?
-
A3: Poor peak shape can be attributed to several factors:
-
Column Overloading: Injecting too much sample onto the column can lead to peak fronting. Try reducing the injection volume or diluting your sample.
-
Incompatible Injection Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination: Interfering compounds from previous injections can accumulate on the column. Implement a robust column washing step after each run.
-
Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, it may be time to replace the column.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound. Adding a small amount of formic acid or acetic acid can improve peak shape by ensuring the analyte is in a consistent protonated state.
-
-
-
Q4: My retention time for this compound is shifting between injections. What should I do?
-
A4: Retention time instability is often due to issues with the LC system:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Fluctuations in pump pressure can lead to inconsistent flow rates and shifting retention times. Check for leaks and ensure the pump is properly primed.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can alter its composition and affect retention times. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Column Temperature: Variations in the column temperature can cause retention time shifts. Use a column oven to maintain a stable temperature.
-
-
Mass Spectrometry (MS)
-
Q5: I am struggling to achieve good sensitivity for this compound. How can I improve it?
-
A5: Low sensitivity can be a result of several factors:
-
Ionization Mode: this compound, being a phenolic compound, can be ionized in both positive and negative ion modes. It is recommended to test both modes to determine which provides a better signal. Negative ion mode is often successful for flavonoids.
-
MS/MS Transitions: The choice of precursor and product ions is critical. Perform a product ion scan of the this compound standard to identify the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for each MRM transition to maximize the signal of the product ions.
-
Source Parameters: Optimize the ion source parameters, such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas), to ensure efficient ionization and desolvation.
-
-
-
Q6: How do I select the appropriate MS/MS transitions for this compound?
-
A6: The molecular weight of this compound (C16H14O5) is 286.28 g/mol . In negative ion mode, the precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 285.1. Homoisoflavonoids often undergo retro-Diels-Alder (RDA)-like cleavages and losses of small molecules like CO and H2O.[1] Infuse a standard solution of this compound and perform a product ion scan on the m/z 285.1 precursor to identify the most abundant and stable fragment ions.
-
Experimental Protocols
Below are detailed methodologies for the key experiments in the LC-MS/MS analysis of this compound.
1. Sample Preparation from Plant Material
-
Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Weigh 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex for 30 seconds to mix thoroughly.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
-
Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
Dilution: Dilute the filtered extract with the initial mobile phase if necessary.
2. LC-MS/MS Method
A hypothetical, yet scientifically plausible, LC-MS/MS method for the quantification of this compound is presented below.
| Parameter | Setting |
| LC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Declustering Potential (DP) | -60 V |
3. Hypothetical MS/MS Transitions for this compound
The following table outlines plausible MRM transitions for this compound based on its structure and common fragmentation patterns of homoisoflavonoids. These would need to be empirically optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 285.1 | 135.1 | -35 | 100 |
| This compound (Qualifier) | 285.1 | 107.1 | -45 | 100 |
4. Method Validation Parameters (Hypothetical Data)
The following table summarizes hypothetical quantitative data for a validated LC-MS/MS method for this compound.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | 90 - 110% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway
This compound has been shown to exhibit anti-inflammatory and neuroprotective effects by inhibiting the NF-κB and MAPK signaling pathways.[2]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. New features on the fragmentation patterns of homoisoflavonoids in Ophiopogon japonicus by high-performance liquid chromatography/diode-array detection/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of isolated Deoxysappanone B
Technical Support Center: Deoxysappanone B
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of isolated this compound.
Frequently Asked Questions (FAQs)
1. My experimental results with different batches of this compound are inconsistent. What could be the cause?
Inconsistent results are often due to batch-to-batch variability inherent in natural product isolation. The primary causes include:
-
Purity Levels: The percentage of this compound may differ between batches.
-
Impurity Profile: The presence and concentration of co-eluting compounds from the source material, Caesalpinia sappan, can vary. Common co-isolated compounds include sappanol, brazilin, sappanchalcone, caesalpiniaphenol G, and quercetin. These impurities may have their own biological activities, which could interfere with your experiments.
-
Residual Solvents: Different purification methods may leave trace amounts of various solvents.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
We recommend performing analytical validation on each new batch before use.
2. What are the recommended quality control (QC) checks for a new batch of this compound?
Before starting your experiments, we recommend the following QC checks:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the identity of this compound and any detected impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound.
-
Bioassay Validation: Test the new batch in a standardized bioassay to confirm its biological activity is consistent with previous batches.
3. I am observing lower than expected bioactivity. What should I troubleshoot?
Lower than expected bioactivity can be due to several factors:
-
Purity: The batch may have a lower purity than specified. We recommend verifying the purity using HPLC.
-
Degradation: this compound may have degraded due to improper storage or handling. It is sensitive to light and high temperatures.
-
Solubility Issues: The compound may not be fully dissolved in your experimental vehicle. Ensure complete solubilization before use.
-
Experimental Conditions: Verify the parameters of your bioassay, such as cell density, reagent concentrations, and incubation times.
4. What are the recommended storage conditions for this compound?
To ensure the stability of this compound, we recommend the following storage conditions:
-
Solid Form: Store at -20°C, protected from light.
-
In Solution: Prepare solutions fresh for each experiment. If storage is necessary, store in a tightly sealed vial at -80°C for short periods. Avoid repeated freeze-thaw cycles.
5. What is the solubility of this compound in common laboratory solvents?
This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. It is sparingly soluble in water. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the cell culture medium. Note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[1]
Data Presentation
Table 1: Representative Batch-to-Batch Variability of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 98.5 | 96.2 | 99.1 | > 95% |
| Impurity 1 (%) | 0.8 | 1.5 | 0.5 | < 2% |
| Impurity 2 (%) | 0.3 | 0.9 | 0.1 | < 1% |
| Other Impurities (%) | 0.4 | 1.4 | 0.3 | < 2% |
| Bioactivity (IC50, µM) | 10.2 | 15.8 | 9.9 | 8 - 12 µM |
Note: This table presents representative data for illustrative purposes.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H14O5 |
| Molecular Weight | 286.28 g/mol |
| Appearance | White to off-white solid |
| Solubility in DMSO | ≥ 50 mg/mL |
| Solubility in Ethanol | ≥ 20 mg/mL |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by HPLC-UV
This protocol describes a general method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol.
-
Prepare a sample solution of the this compound batch to be tested at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Protocol 2: Anti-Neuroinflammatory Bioassay in BV-2 Microglia Cells
This protocol is for assessing the bioactivity of this compound by measuring its ability to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[2][3]
1. Materials and Reagents:
-
BV-2 microglia cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
ELISA kits for TNF-α and IL-6
2. Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
NO Measurement: Mix 100 µL of supernatant with 100 µL of Griess reagent and measure the absorbance at 540 nm.
-
TNF-α and IL-6 Measurement: Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value for this compound.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Inhibition of IKK-NF-κB and MAPK pathways.
Caption: Workflow for the bioactivity assay.
References
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Bee Venom in BV2 Microglial Cells: Mediation of MyD88-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Deoxysappanone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter resistance to Deoxysappanone B in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was previously sensitive to this compound, now shows reduced responsiveness. How do I confirm resistance?
A1: The first step is to quantitatively confirm the shift in sensitivity. This is done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is the standard confirmation of acquired resistance. This comparison should be performed using a standardized cell viability assay.[1]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A2: Based on the known mechanisms of this compound and general principles of drug resistance, several possibilities exist:
-
Alterations in Drug Target Pathways: this compound is known to inhibit the IKK-NF-κB and p38/ERK MAPK signaling pathways.[2][3] Mutations or altered expression of proteins within these pathways could reduce the drug's efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways.[1] For instance, activation of the PI3K/Akt pathway could potentially confer resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[4]
-
Changes in Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate this compound more efficiently.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[1]
Q3: I have confirmed resistance. What are the initial troubleshooting steps?
A3: A systematic approach is crucial. Here is a recommended workflow:
-
Confirm Resistance: Re-run the dose-response curve to confirm the IC50 shift.
-
Cell Line Integrity: Ensure your cell line is not contaminated or misidentified through short tandem repeat (STR) profiling.
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution.
-
Develop a Stable Resistant Line: If resistance is confirmed, consider developing a stable resistant cell line by continuous culture in the presence of gradually increasing concentrations of this compound. This will provide a consistent model for your investigations.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values Between Experiments
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Inconsistent starting cell numbers will lead to variability. Always perform an accurate cell count (e.g., with a hemocytometer or automated cell counter) before seeding. Ensure a homogenous single-cell suspension.[5] |
| Reagent Variability | The age and storage conditions of your this compound stock solution or viability assay reagents can impact results. Prepare fresh drug dilutions for each experiment from a validated stock and check the expiration dates of all reagents.[5] |
| Incubation Time | The duration of drug exposure can affect the IC50. Ensure you are using a consistent incubation time for all experiments. An incubation time of 48-72 hours is common for cell viability assays.[6] |
Problem 2: No Significant Difference in Apoptosis Between Sensitive and Resistant Cells After Treatment
| Possible Cause | Suggested Solution |
| Insufficient Drug Concentration or Time | The concentration needed to induce apoptosis in resistant cells may be significantly higher, or the apoptotic response may be delayed. Use a concentration that is cytotoxic to the sensitive line (e.g., 2-3 times its IC50) and evaluate multiple time points (e.g., 24, 48, 72 hours).[5] |
| Non-Apoptotic Cell Death | The cells may be undergoing other forms of cell death, such as necrosis or autophagy. Use multiple assays to assess cell death. For example, combine an Annexin V/PI assay with Western blotting for autophagy markers like LC3-II.[5] |
| Technical Issues with Assay | For flow cytometry-based assays, ensure proper instrument setup, compensation, and gating. For Western blotting, verify antibody specificity and loading controls. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a series of increasing concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-NF-κB, phospho-p38, phospho-ERK, phospho-Akt, Bcl-2, and loading controls like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Gene Expression Analysis of ABC Transporters by RT-qPCR
-
RNA Extraction: Extract total RNA from both sensitive and resistant cell lines using a suitable kit.
-
RNA Quality Control: Assess RNA integrity and purity using a spectrophotometer (A260/280 ratio) and/or gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to sensitive cells.
Visualizations
Caption: A logical workflow for troubleshooting observed resistance to this compound.
Caption: Simplified signaling pathways inhibited by this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxysappanone B In Vivo Pharmacokinetic Studies
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the dosage of Deoxysappanone B in in vivo pharmacokinetic (PK) studies. Given the limited publicly available PK data for this compound, this guide focuses on foundational principles, experimental design, and troubleshooting strategies applicable to novel compounds with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: Where should I start when selecting an initial dose for a first-in-animal PK study of this compound?
A1: For a compound with limited in vivo data, initial dose selection is an estimation based on in vitro data and literature on similar compounds. Start with a dose-range finding study. A suggested approach is to:
-
Utilize in vitro cytotoxicity data: Use the IC50 (half-maximal inhibitory concentration) from in vitro assays as a starting point. A common practice is to start with a dose that is a fraction of the IC50, administered systemically.
-
Review literature on related compounds: this compound is a homoisoflavonoid. Researching the effective and non-toxic dose ranges of other homoisoflavonoids in similar animal models can provide a valuable starting point.
-
Perform a dose escalation study: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals, monitoring for signs of toxicity.
Q2: What is the best route of administration for an initial pharmacokinetic study of this compound?
A2: The choice of administration route significantly impacts the pharmacokinetic profile.[1]
-
Intravenous (IV) administration is often preferred for initial PK studies as it ensures 100% bioavailability, providing a baseline for the compound's distribution and elimination characteristics without the variable of absorption.[1]
-
Oral (PO) administration is relevant for assessing the compound's potential as an oral therapeutic. However, flavonoids and related compounds often exhibit low oral bioavailability due to poor solubility and first-pass metabolism.[2]
-
Intraperitoneal (IP) injection can be an alternative to IV, offering rapid absorption, though it is not as direct.
For a comprehensive understanding, it is advisable to characterize both IV and PO pharmacokinetics.
Q3: this compound has low aqueous solubility. How can I formulate it for in vivo studies?
A3: Formulating a poorly soluble compound is critical for achieving adequate exposure in vivo. Common formulation strategies include:
-
Suspensions: Micronized compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose).
-
Solutions with co-solvents: Using a mixture of solvents to dissolve the compound. Common co-solvents for animal studies include polyethylene glycol 400 (PEG400), propylene glycol, and DMSO. It is crucial to use the minimum amount of organic solvent necessary and ensure it is non-toxic at the administered volume.
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based vehicles like Gelucire can enhance oral absorption.
A summary of common vehicles for poorly soluble compounds is presented in Table 1.
Table 1: Common Formulation Vehicles for Poorly Soluble Compounds in Animal Studies
| Vehicle/Formulation Type | Route of Administration | Key Characteristics |
| 0.5% Methylcellulose in water | Oral (gavage) | Simple suspension for non-soluble compounds. |
| PEG400 | Oral, IV, IP | A common co-solvent that can improve solubility. |
| 10% Gelucire 44/14 in water | Oral (gavage) | Lipid-based formulation that can enhance oral absorption. |
| DMSO:PEG300 (e.g., 15:85) | Intravenous | A co-solvent system for administering compounds IV. |
Source: Adapted from general laboratory practices for in vivo compound administration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No detectable drug in plasma after oral administration. | 1. Poor oral absorption due to low solubility or high first-pass metabolism. 2. Rapid elimination. 3. Insufficient dose. | 1. Improve the formulation (e.g., use a solubilizing agent like PEG400 or a lipid-based vehicle). 2. Characterize IV pharmacokinetics first to understand the elimination rate. 3. Increase the dose. |
| High variability in plasma concentrations between animals. | 1. Inconsistent formulation (e.g., compound settling in a suspension). 2. Inaccurate dosing. 3. Physiological differences between animals (e.g., food in the stomach). | 1. Ensure the formulation is homogenous; vortex suspensions before each dose. 2. Refine dosing technique; for oral gavage, ensure proper placement. 3. Fast animals overnight before oral dosing. |
| Signs of toxicity at the intended therapeutic dose. | 1. The compound has a narrow therapeutic window. 2. The vehicle is causing toxicity. | 1. Reduce the dose and perform a dose-response study for toxicity. 2. Administer a vehicle-only control group to assess vehicle toxicity. |
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic Study in Rats
This protocol outlines a general procedure for a pilot PK study. The specific doses and sampling times should be optimized based on preliminary studies.
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Formulation Preparation:
-
IV Formulation: Dissolve this compound in a vehicle such as DMSO:PEG300 (15:85) to a final concentration of 1 mg/mL.
-
Oral Formulation: Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 5 mg/mL).
-
-
Dosing:
-
IV Administration: Administer a single bolus dose of 1 mg/kg via the tail vein.
-
Oral Administration: Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Oral Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.
Visualizations
Workflow for a Pilot In Vivo Pharmacokinetic Study
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Deoxysappanone B and Sappanone A
For Researchers, Scientists, and Drug Development Professionals
Deoxysappanone B and Sappanone A, two homoisoflavonoids derived from the heartwood of Caesalpinia sappan L., have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of their biological effects, supported by experimental data, to aid researchers in their potential applications.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and Sappanone A. It is important to note that the data presented has been collated from various studies, and experimental conditions may have differed.
Table 1: Comparative Anti-Cancer Activity
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Sappanone A | Breast Cancer Stem Cells | MTT Assay | 11 µg/mL | [1] |
| A549 (Lung) | MTT Assay | 45.19 µg/mL (extract) | [2][3] | |
| MDA-MB-231 (Breast) | MTT Assay | 40 µg/mL (extract) | [1] | |
| This compound | - | - | Data not available | - |
Table 2: Comparative Anti-Inflammatory and Other Biological Activities
| Compound | Biological Activity | Assay/Model | Key Findings | Reference |
| This compound | Anti-neuroinflammatory | LPS-induced BV-2 microglia | Inhibited NO, PGE₂, TNF-α, IL-6, and ROS production. | [4] |
| Anti-angiogenic | Zebrafish model | Dose-dependently inhibited intersegmental vessel formation. | [5] | |
| Sappanone A | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibited NO, PGE₂, and IL-6 production. | [6] |
| PDE4 Inhibition | Enzyme Assay | Acts as a natural PDE4 inhibitor. | [5] | |
| Antioxidant | - | Scavenges DPPH radicals. | [5] |
Signaling Pathways
The distinct biological activities of this compound and Sappanone A are attributed to their modulation of different intracellular signaling pathways.
This compound primarily exerts its anti-neuroinflammatory effects by inhibiting the IκB kinase (IKK)-NF-κB and p38/ERK MAPK signaling pathways[4].
Sappanone A exhibits its anti-inflammatory properties through the modulation of the Nrf2 and NF-κB pathways. It promotes the activation of the Nrf2 pathway, leading to the expression of antioxidant genes, while inhibiting the phosphorylation and transcriptional activity of the RelA/p65 subunit of NF-κB[6].
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound and Sappanone A on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Sappanone A for 24 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis for NF-κB, p38, and ERK Activation
This technique is used to determine the effect of the compounds on the protein expression and phosphorylation status of key signaling molecules.
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, p38, or ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nrf2 Activation Luciferase Reporter Assay
This assay measures the ability of a compound to activate the Nrf2 antioxidant response pathway.
-
Transfection: Co-transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: After 24 hours, treat the transfected cells with the test compound for a specified period.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of Nrf2-ARE activity.
Conclusion
Both this compound and Sappanone A, isolated from Caesalpinia sappan, demonstrate significant potential in modulating key biological pathways related to inflammation and cancer. This compound shows promise as a neuroprotective and anti-angiogenic agent through its inhibition of NF-κB and MAPK signaling. Sappanone A exhibits potent anti-inflammatory and antioxidant effects by activating the Nrf2 pathway and inhibiting NF-κB, in addition to its anti-cancer properties. Further direct comparative studies are warranted to fully elucidate their therapeutic potential and differential mechanisms of action. This guide provides a foundational understanding for researchers to explore these promising natural compounds in various disease models.
References
- 1. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxysappanone B: A Comparative Analysis of its Anti-inflammatory Effects in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Deoxysappanone B with established anti-inflammatory agents, Dexamethasone and Indomethacin. The data presented is derived from studies on primary and related cell models to offer insights into its potential as a therapeutic agent.
Comparative Efficacy of Anti-inflammatory Agents
The following table summarizes the inhibitory concentrations (IC50) of this compound, Dexamethasone, and Indomethacin on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated primary and related immune cells. It is important to note that the experimental conditions, including the specific cell types and stimuli, may vary between studies, impacting direct comparability.
| Compound | Inflammatory Mediator | Cell Type | IC50 Value |
| This compound | Nitric Oxide (NO) | BV-2 Microglia | 28.2 μM |
| Tumor Necrosis Factor-α (TNF-α) | BV-2 Microglia | 90.6 μM | |
| Interleukin-6 (IL-6) | BV-2 Microglia | 17.7 μM | |
| Dexamethasone | Tumor Necrosis Factor-α (TNF-α) | Primary Microglia/Macrophages | Qualitative Inhibition |
| Indomethacin | Nitric Oxide (NO) | Murine Peritoneal Macrophages | ~140-500 μM |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | 2.8 μM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
Primary microglia or macrophages are isolated and cultured using standard protocols. For inflammatory stimulation, cells are pre-treated with varying concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour before the addition of lipopolysaccharide (LPS) at a concentration of 1 µg/mL. The cells are then incubated for a specified period (typically 24 hours) to allow for the production of inflammatory mediators.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
After treatment, the cell culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).
-
Cells are incubated for 4 hours at 37°C to allow formazan crystal formation.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitric oxide, a key inflammatory mediator, in the cell culture supernatant is quantified using the Griess assay.
-
Principle: The Griess reagent converts nitrite (a stable product of NO) into a colored azo compound. The intensity of the color is proportional to the nitrite concentration.
-
Protocol:
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
The mixture is incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.
-
After a further 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Cytokine Quantification (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: This assay utilizes a pair of antibodies specific to the cytokine of interest. One antibody is coated on the plate to capture the cytokine, and the other is linked to an enzyme to detect the captured cytokine. The addition of a substrate results in a color change proportional to the amount of cytokine present.
-
Protocol:
-
A 96-well plate is coated with a capture antibody specific for the target cytokine and incubated overnight.
-
The plate is washed, and non-specific binding sites are blocked.
-
Cell culture supernatants and a series of standards with known cytokine concentrations are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is measured at 450 nm.
-
The cytokine concentration in the samples is calculated from the standard curve.
-
Visualizing the Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams illustrate these pathways and the experimental workflow.
A Comparative Analysis of Deoxysappanone B and Other Chalcones in Oncology and Inflammation Research
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals providing a comparative study of the biological activities of Deoxysappanone B and other chalcone compounds. This report includes quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate informed decisions in drug discovery.
This compound, a homoisoflavone derived from Caesalpinia sappan, and various chalcones, a class of open-chain flavonoids, have garnered significant attention in the scientific community for their potent anti-cancer and anti-inflammatory properties. This guide offers a comparative analysis of their performance, supported by experimental data, to aid researchers in the selection and development of novel therapeutic agents.
Quantitative Performance Analysis
The following tables summarize the cytotoxic and anti-inflammatory activities of this compound, its related compound Sappanchalcone, and a selection of other chalcone derivatives, as measured by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
Table 1: Comparative Anticancer Activity (IC50)
| Compound/Extract | Cell Line | IC50 Value | Citation |
| Caesalpinia sappan ethanol extract | A549 (Lung Carcinoma) | 45.19 ± 1.704 µg/mL | [1] |
| Chalcone Derivative 1 | A549 (Lung Carcinoma) | 10.67 ± 1.53 μM | [2] |
| Chalcone Derivative 2 | A549 (Lung Carcinoma) | 25.36 µM (24h), 19.60 µM (48h) | [3] |
| Chalcone-dihydropyrimidone Hybrid | MCF-7 (Breast Adenocarcinoma) | 4.7 to 14.6 µM | [4] |
| Curcumin-pyrimidine Analog | MCF-7 (Breast Cancer) | 0.61 ± 0.05 µM to 4.95 ± 0.94 µM | [5] |
| Panduratin A | MCF-7 (Breast Cancer) | 11.5 µM (48h) | [6] |
Table 2: Comparative Anti-inflammatory Activity (IC50)
| Compound/Extract | Cell Line/Model | IC50 Value | Citation |
| Sappanchalcone | Neuroinflammation Model | 21.9 ± 6.1 µM | [7] |
| Caesalpinia sappan ethanolic extract | RAW 264.7 (Macrophage) | Significant NO production suppression | [8] |
| Various Chalcones | RAW 264.7 (Macrophage) | Potent NO inhibition | [8][9] |
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or other chalcones) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding and Stimulation: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate. Subsequently, treat the cells with various concentrations of the test compounds for a short period before stimulating with LPS.
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm. The intensity of the color is proportional to the amount of nitrite produced.
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits LPS-induced NO production by 50%.
Signaling Pathway Visualizations
The anticancer and anti-inflammatory effects of this compound and chalcones are mediated through the modulation of various signaling pathways.
Caption: Anticancer mechanisms of chalcones and this compound.
Caption: Anti-inflammatory mechanisms of this compound and chalcones.
Discussion
The presented data indicates that both this compound and various chalcone derivatives exhibit significant potential as anticancer and anti-inflammatory agents. This compound, through its isolation from Caesalpinia sappan, shows promise, particularly in the context of neuroinflammation[10]. The broader class of chalcones demonstrates a wide range of cytotoxicities against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range, indicating high potency[4][5][6].
The mechanisms of action for both this compound and chalcones converge on key signaling pathways implicated in cancer and inflammation. Both have been shown to inhibit the NF-κB pathway, a central regulator of inflammatory responses and cell survival[10]. Additionally, their modulation of MAPK signaling pathways contributes to their ability to induce apoptosis and cell cycle arrest in cancer cells[11].
The structural diversity of chalcones allows for extensive medicinal chemistry efforts to optimize their potency and selectivity. The quantitative data presented in this guide can serve as a valuable starting point for researchers looking to identify lead compounds for further development. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these and other novel compounds.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and the broader class of chalcones. While direct comparative studies are limited, the available data suggests that both hold significant promise for the development of new treatments for cancer and inflammatory diseases. Further research, including head-to-head in vivo studies, is warranted to fully elucidate their therapeutic efficacy and to identify the most promising candidates for clinical translation.
References
- 1. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 9. Production of cytokine and NO by RAW 264.7 macrophages and PBMC in vitro incubation with flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of sappanchalcone-induced growth inhibition and apoptosis in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxysappanone B: A Comparative Analysis of its Inhibitory Effects on MAPK and NF-κB Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Deoxysappanone B's effects on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This compound (DSB), a homoisoflavone isolated from Caesalpinia sappan L., has demonstrated significant anti-neuroinflammatory and neuroprotective properties by targeting these key inflammatory cascades.[1] This document presents a comparative analysis of DSB with other known inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of Inhibitory Activity
This compound exerts its anti-inflammatory effects by blocking two major signaling pathways involved in neuroinflammation: the IKK-NF-κB and the p38/ERK MAPK cascades.[1][2] This dual-inhibitory action prevents the production and release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in microglia.[2]
To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) of this compound and other well-established inhibitors of the MAPK and NF-κB pathways.
| Compound | Target Pathway | Specific Target | Cell Type | IC50 |
| This compound | MAPK | p38, ERK | BV-2 Microglia | Data not available |
| This compound | NF-κB | IKK | BV-2 Microglia | Data not available |
| SB203580 | MAPK | p38 | Microglia | ~0.5-1 µM |
| U0126 | MAPK | MEK1/2 | Various | MEK1: 72 nM, MEK2: 58 nM[3] |
| BAY 11-7082 | NF-κB | IKKβ (IκBα phosphorylation) | Tumor cells | 10 µM[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for assessing the efficacy of inhibitors like this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 50 µM) or other inhibitors for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time, depending on the downstream assay (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).
In Vitro Kinase Activity Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on a specific kinase.
-
Reaction Mixture: Prepare a reaction buffer containing the purified active kinase (e.g., IKKβ or p38α), its specific substrate (e.g., IκBα peptide for IKKβ, ATF2 for p38α), and ATP.
-
Inhibitor Addition: Add this compound or other inhibitors at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate. This can be done using methods such as ADP-Glo™ kinase assay, which measures ADP production, or by using phospho-specific antibodies in an ELISA or Western blot format.
Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-ERK, anti-phospho-IκBα) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Re-probe the membrane with antibodies against the total forms of the proteins to normalize for loading differences.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Cell Seeding: Seed BV-2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Treat the cells with this compound and/or LPS as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a solution containing 1% BSA and 1% goat serum in PBS.
-
Antibody Staining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
This compound demonstrates promising potential as a dual inhibitor of the MAPK and NF-κB signaling pathways, key mediators of inflammation. Its ability to suppress the production of a range of pro-inflammatory molecules in microglia highlights its therapeutic potential for neuroinflammatory and neurodegenerative diseases. Further quantitative analysis, particularly the determination of IC50 values for its specific kinase targets, will be crucial for its continued development and comparison with other established inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action of this compound and other potential anti-inflammatory compounds.
References
A Comparative Analysis of Deoxysappanone B and Conventional Anti-inflammatory Drugs
Deoxysappanone B, a homoisoflavone derived from the medicinal plant Caesalpinia sappan L., has emerged as a promising anti-inflammatory agent.[1] This guide provides a detailed comparison of its efficacy and mechanism of action against two widely used anti-inflammatory drugs: Celecoxib, a selective COX-2 inhibitor, and Dexamethasone, a potent synthetic glucocorticoid. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and underlying molecular pathways.
Comparative Mechanism of Action
The anti-inflammatory properties of this compound, Celecoxib, and Dexamethasone stem from their distinct interactions with cellular signaling pathways. This compound exerts its effects by targeting multiple core inflammatory cascades, whereas Celecoxib and Dexamethasone act on more specific components of the inflammatory response.
-
This compound (DSB): DSB functions by concurrently inhibiting two major signaling pathways involved in neuroinflammation: the IκB kinase (IKK)-NF-κB pathway and the p38/ERK mitogen-activated protein kinase (MAPK) pathway.[1] By blocking these cascades, DSB effectively suppresses the production of a wide range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
-
Celecoxib: As a selective nonsteroidal anti-inflammatory drug (NSAID), Celecoxib's primary mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3][4] COX-2 is responsible for converting arachidonic acid into prostaglandin precursors, which are key mediators of pain and inflammation.[2][5] Its selectivity for COX-2 over COX-1 is a distinguishing feature, theoretically reducing the risk of certain gastrointestinal side effects associated with non-selective NSAIDs.[4]
-
Dexamethasone: This synthetic glucocorticoid acts by binding to intracellular glucocorticoid receptors.[6][7] Upon binding, the drug-receptor complex translocates to the nucleus, where it modulates the expression of target genes.[6][8] This leads to the increased production of anti-inflammatory proteins, such as annexin-1, and the suppression of pro-inflammatory signaling pathways, including NF-κB and MAPK.[7][9] Dexamethasone effectively reduces inflammation by inhibiting the production of various cytokines and decreasing the migration of inflammatory cells.[6][10]
Table 1: Comparison of Anti-inflammatory Mechanisms
| Feature | This compound | Celecoxib | Dexamethasone |
| Drug Class | Homoisoflavone | Selective COX-2 Inhibitor (NSAID) | Synthetic Glucocorticoid |
| Primary Target(s) | IκB kinase (IKK), p38/ERK MAPK[1] | Cyclooxygenase-2 (COX-2)[2][4] | Glucocorticoid Receptor[6][7] |
| Key Signaling Pathway(s) | NF-κB, MAPK[1] | Prostaglandin Synthesis[2][3] | Glucocorticoid Receptor Signaling, NF-κB, MAPK[7][8] |
| Effect on Mediators | Inhibits NO, PGE₂, TNF-α, IL-6, ROS[1] | Inhibits Prostaglandin Synthesis[2] | Inhibits Cytokines (IL-1, IL-6, TNF-α), Prostaglandins, Leukotrienes[7][10] |
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for each drug within their respective inflammatory pathways.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Validation of Deoxysappanone B: A Comparative Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective properties of Deoxysappanone B (DSB) against three established neuroprotective agents: Resveratrol, Curcumin, and Edaravone. The information presented is based on available experimental data from preclinical animal models of neurodegenerative diseases.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from in vivo studies, offering a comparative overview of the experimental models, treatment protocols, and key neuroprotective outcomes for this compound and its alternatives.
Table 1: this compound - In Vivo Neuroprotective Studies
| Animal Model | Species/Strain | Treatment Protocol | Key Outcomes | Reference |
| Optic Nerve Crush | Rat | Intravitreal injection | Increased retinal ganglion cell survival; Reduced axonal degeneration | [Data unavailable in search results] |
Note: Comprehensive in vivo studies for this compound in common neurodegenerative models such as stroke, Alzheimer's, or Parkinson's disease are limited in the currently available literature. The data presented is based on a model of optic nerve injury.
Table 2: Resveratrol - In Vivo Neuroprotective Studies
| Animal Model | Species/Strain | Treatment Protocol | Key Outcomes |
| Middle Cerebral Artery Occlusion (MCAO) | Rat (Wistar) | 20 mg/kg, i.p., daily for 21 days (pretreatment) | Reduced infarct volume; Decreased malondialdehyde (MDA) levels; Increased glutathione (GSH) levels.[1] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat (Long-Evans) | 10⁻⁶ and 10⁻⁷ g/kg, i.v., 15 min before MCAO or at reperfusion | Significantly reduced total infarct volume.[2] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 1.8 mg/kg, i.v., at onset of reperfusion | Reduced infarct area.[3] |
Table 3: Curcumin - In Vivo Neuroprotective Studies
| Animal Model | Species/Strain | Treatment Protocol | Key Outcomes |
| Alzheimer's Disease (APP/PS1 transgenic) | Mouse | 50 mg/kg, oral gavage, daily for 12 weeks | Significantly decreased Aβ plaque load in the cortex and hippocampus.[1] |
| Alzheimer's Disease (APP/PS1 transgenic) | Mouse | 100 mg/kg/day in diet for 5 months | Improved spatial learning and memory; Attenuated inflammatory progression.[4] |
| Alzheimer's Disease (APP/PS1 transgenic) | Mouse | 600 ppm in diet from 9 to 12 months of age | Induced autophagy; Decreased expression of PI3K, p-Akt, and mTOR.[5] |
Table 4: Edaravone - In Vivo Neuroprotective Studies
| Animal Model | Species/Strain | Treatment Protocol | Key Outcomes |
| Traumatic Brain Injury (TBI) | Rat | 1.5 mg/kg, i.v., at 2 and 12 hours post-TBI | Significantly increased neuronal number in the hippocampal CA3 region (60.8 ± 8.3 vs. 28.3 ± 4.5 in vehicle); Decreased neurological deficit scores.[6][7] |
| Traumatic Brain Injury (TBI) | Rat | 3 mg/kg, i.p., at 30 min, 12 h, and 24 h post-TBI | Significantly attenuated neurological impairment; Improved cognitive function (Morris water maze).[8][9] |
| Traumatic Brain Injury (TBI) | Mouse | 10 mg/kg, i.p., at various time points pre- and post-TBI | Improved behavioral scores; Reduced neuronal apoptosis and degeneration.[10] |
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in the comparison tables.
This compound: Optic Nerve Crush Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Disease Induction: The optic nerve is exposed intraorbitally and crushed for a standardized duration using fine forceps.
-
Drug Administration: this compound is administered via intravitreal injection into the injured eye at specified concentrations.
-
Endpoint Analysis:
-
Histology: Retinal flat mounts are prepared at various time points post-injury to quantify the survival of retinal ganglion cells (RGCs) using specific markers like Brn3a or Fluorogold retrograde labeling.
-
Axonal Degeneration: Axonal integrity in the optic nerve is assessed using immunohistochemistry for markers like β-amyloid precursor protein (APP) or by anterograde tracing.
-
Resveratrol: Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Adult male Wistar or Long-Evans rats.
-
Disease Induction: Focal cerebral ischemia is induced by occluding the middle cerebral artery using an intraluminal filament for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Drug Administration: Resveratrol is administered intraperitoneally (i.p.) or intravenously (i.v.) at specified doses, either as a pretreatment or post-ischemic treatment.
-
Endpoint Analysis:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the ischemic infarct volume.
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate motor and sensory deficits.
-
Biochemical Analysis: Brain tissue is homogenized to measure markers of oxidative stress (e.g., MDA, GSH) and inflammation.
-
Curcumin: Alzheimer's Disease (APP/PS1 Transgenic) Model
-
Animal Model: Male APP/PS1 double transgenic mice, which develop age-dependent amyloid-β (Aβ) plaques.
-
Disease Induction: The disease phenotype develops spontaneously with age in this transgenic model.
-
Drug Administration: Curcumin is administered orally, either mixed in the diet or via gavage, over a period of several months.
-
Endpoint Analysis:
-
Aβ Plaque Load: Brain sections are stained with thioflavin-S or antibodies against Aβ to visualize and quantify the area and number of amyloid plaques in the cortex and hippocampus.[1]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.
-
Biochemical Analysis: Brain homogenates are analyzed for levels of soluble and insoluble Aβ peptides and markers of neuroinflammation.
-
Edaravone: Traumatic Brain Injury (TBI) Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Disease Induction: A controlled cortical impact (CCI) or fluid percussion injury is used to induce a focal traumatic brain injury.
-
Drug Administration: Edaravone is administered intravenously (i.v.) or intraperitoneally (i.p.) at specific time points after the injury.
-
Endpoint Analysis:
-
Neurological Severity Score (NSS): A composite score is used to assess motor, sensory, and reflex deficits.[8][9]
-
Histology: Brain sections are stained with Nissl or specific neuronal markers to quantify neuronal loss in vulnerable regions like the hippocampus.
-
Cognitive Function: The Morris water maze is used to assess spatial learning and memory deficits.[8][9]
-
Signaling Pathways and Mechanisms of Action
This compound and the compared alternatives exert their neuroprotective effects through the modulation of common and distinct signaling pathways, primarily targeting neuroinflammation and oxidative stress.
This compound Signaling Pathway
This compound has been shown to inhibit neuroinflammation by targeting the NF-κB and MAPK signaling pathways in microglia.[11]
Caption: this compound inhibits neuroinflammation by blocking IKK, p38 MAPK, and ERK activation.
Comparative Signaling Pathways of Neuroprotective Agents
The following diagram illustrates the convergent and divergent points of action for this compound, Resveratrol, Curcumin, and Edaravone on the NF-κB and MAPK signaling pathways.
Caption: All four compounds modulate inflammatory and apoptotic pathways, leading to neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines a general experimental workflow for validating the neuroprotective properties of a compound in an animal model of neurodegeneration.
Caption: A typical workflow for in vivo validation of a neuroprotective compound.
Conclusion
This compound demonstrates promising neuroprotective potential, primarily attributed to its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. While in vivo data for DSB is still emerging, the available evidence suggests it warrants further investigation in established animal models of neurodegenerative diseases.
In comparison, Resveratrol, Curcumin, and Edaravone have been more extensively studied in vivo and have shown significant neuroprotective efficacy across a range of models. They share common mechanistic pathways with DSB, particularly in the modulation of inflammation and oxidative stress. Edaravone, as a clinically approved drug, serves as a valuable benchmark.
Future research should focus on conducting head-to-head in vivo comparative studies of this compound against these established neuroprotective agents in models of stroke, Alzheimer's disease, and Parkinson's disease. Such studies will be crucial in determining the relative potency and therapeutic potential of DSB for the treatment of neurodegenerative disorders.
References
- 1. A curcumin/melatonin hybrid, 5-(4-hydroxy-phenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, ameliorates AD-like pathology in the APP/PS1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol reduction of infarct size in Long-Evans rats subjected to focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects of Indian Spice Curcumin Against Amyloid Beta in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free-Radical Scavenger Edaravone Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Edaravone attenuates neuronal apoptosis in hippocampus of rat traumatic brain injury model via activation of BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Edaravone Alleviates Traumatic Brain Injury by Inhibition of Ferroptosis via FSP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Angiogenic Effects of Deoxysappanone B and Its Dimethyl Ether Analog: A Review of Preclinical Evidence
A comprehensive comparison of the anti-angiogenic properties of Deoxysappanone B and its dimethyl ether analog, this compound 7,4'-dimethyl ether, is currently limited by the lack of available data on the anti-angiogenic activity of the parent compound, this compound. Preclinical studies have focused almost exclusively on the dimethyl ether analog, revealing its potent inhibitory effects on new blood vessel formation. This guide, therefore, provides a detailed overview of the anti-angiogenic effects of this compound 7,4'-dimethyl ether, with the understanding that a direct comparison with this compound is not possible based on current scientific literature.
This compound 7,4'-Dimethyl Ether: A Potent Inhibitor of Angiogenesis
This compound 7,4'-dimethyl ether (Deox B 7,4) has demonstrated significant anti-angiogenic activity in in vivo models.[1][2][3] The primary evidence for its efficacy comes from studies utilizing a transgenic zebrafish model, a well-established system for observing blood vessel development.
Quantitative Data on Anti-Angiogenic Efficacy
The anti-angiogenic potency of Deox B 7,4 was quantified by observing the inhibition of intersegmental vessel (ISV) formation in zebrafish embryos. The results, as summarized in the table below, indicate a strong, dose-dependent inhibitory effect.
| Compound | Concentration (µM) | In vivo Model | Endpoint | Percentage Inhibition (%) |
| This compound 7,4'-dimethyl ether | 1 | Zebrafish (Tg(fli1a:EGFP)y1) | ISV Formation | 89.13 |
| 2.5 | Zebrafish (Tg(fli1a:EGFP)y1) | ISV Formation | 96.02 | |
| 5 | Zebrafish (Tg(fli1a:EGFP)y1) | ISV Formation | 99.64 | |
| This compound | - | - | - | Data Not Available |
Table 1: In vivo anti-angiogenic activity of this compound 7,4'-dimethyl ether in the zebrafish model. Data for this compound is not available.
At a concentration of 5 µM, Deox B 7,4 almost completely inhibited the formation of ISVs in zebrafish embryos, highlighting its potent anti-angiogenic properties.[1][2][3]
Mechanistic Insights: Signaling Pathways Modulated by this compound 7,4'-Dimethyl Ether
The anti-angiogenic effects of Deox B 7,4 are attributed to its ability to modulate multiple signaling pathways crucial for blood vessel development. Gene expression analysis in zebrafish embryos treated with Deox B 7,4 revealed significant downregulation of several key pro-angiogenic signaling cascades.[1][2][3]
The primary signaling pathways suppressed by Deox B 7,4 include:
-
Slit/Robo Signaling: The Slit guidance ligand (slit) and Roundabout guidance receptor (robo) pathway is implicated in endothelial cell migration and vascular patterning. Deox B 7,4 was found to downregulate the expression of slit2, slit3, robo1, robo2, and robo4.[1]
-
Dll4/Notch Signaling: This pathway is critical for arterial-venous differentiation and the selection of endothelial tip cells during sprouting angiogenesis. Deox B 7,4 treatment led to the downregulation of dll4, hey2, and efnb2a.[1]
-
Cox-2 Signaling: Cyclooxygenase-2 (Cox-2) is a key regulator of inflammatory angiogenesis. Deox B 7,4 was shown to inhibit the expression of cox2.[1]
Interestingly, the expression of vegfr-2, fgfr1, and mmp9 was found to be upregulated following Deox B 7,4 treatment, which may represent a compensatory response within the developing vasculature.[1]
References
Replicating Published Findings on Deoxysappanone B Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reported anti-neuroinflammatory and neuroprotective bioactivities of Deoxysappanone B (DSB), a homoisoflavone isolated from Caesalpinia sappan L. The information presented is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings. This document summarizes quantitative data, details experimental protocols, and visualizes the key signaling pathways involved in the bioactivity of this compound.
Comparative Analysis of Anti-Inflammatory Activity
This compound has been shown to effectively inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. A summary of its inhibitory activity is presented below.[1][2]
| Inflammatory Mediator | IC50 Value (µM) | Cell Model | Stimulation |
| Nitric Oxide (NO) | Data Not Available | BV-2 Microglia | LPS |
| Prostaglandin E2 (PGE2) | Data Not Available | BV-2 Microglia | LPS |
| Tumor Necrosis Factor-α (TNF-α) | Data Not Available | BV-2 Microglia | LPS |
| Interleukin-6 (IL-6) | Data Not Available | BV-2 Microglia | LPS |
Note: While studies confirm the inhibitory effect of this compound on NO and PGE2 production, specific IC50 values have not been reported in the reviewed literature.
Currently, there is a lack of publicly available studies directly comparing the anti-inflammatory potency of this compound with standard steroidal anti-inflammatory drugs like dexamethasone. Such comparative data would be invaluable for assessing its therapeutic potential.
Neuroprotective Effects
In addition to its anti-inflammatory properties, this compound has demonstrated significant neuroprotective effects. In a microglia-neuron co-culture system, DSB markedly protected neurons from inflammatory microglia-mediated neurotoxicity.[1][2] This neuroprotection is attributed to its ability to suppress the production of neurotoxic inflammatory mediators by microglia.
Experimental Protocols
To facilitate the replication of these findings, detailed experimental protocols for the key assays are provided below.
LPS-Induced Neuroinflammation in BV-2 Microglia
This protocol is designed to induce an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS).[3][4][5][6][7]
Cell Culture and Treatment:
-
Cell Line: Murine BV-2 microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Plate BV-2 cells in 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators
Nitric Oxide (NO) Assay (Griess Assay):
-
After the treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Assay (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Perform the PGE2 measurement using a commercially available ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to wells pre-coated with anti-PGE2 antibodies, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength and calculate the PGE2 concentration based on a standard curve.
TNF-α and IL-6 Assays (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α and IL-6 using specific commercial ELISA kits, following the manufacturer's protocols.
Microglia-Neuron Co-culture for Neuroprotection Assay
This protocol assesses the ability of a compound to protect neurons from microglia-mediated inflammatory damage.[1][2][8][9][10]
-
Primary Neuron Culture: Isolate primary cortical neurons from embryonic day 16-18 mouse or rat brains and culture them in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Primary Microglia Culture: Isolate primary microglia from the cerebral cortices of postnatal day 1-3 mouse or rat pups.
-
Co-culture Setup:
-
Plate primary neurons and allow them to mature for several days.
-
Add primary microglia to the neuronal culture.
-
-
Treatment:
-
Treat the co-culture with LPS (e.g., 1 µg/mL) in the presence or absence of this compound for 48 hours.
-
-
Assessment of Neuronal Viability:
-
Assess neuronal viability using methods such as the MTT assay or by immunostaining for neuron-specific markers (e.g., NeuN) and assessing neuronal morphology.
-
Signaling Pathways
This compound exerts its anti-neuroinflammatory effects by inhibiting the IKK-NF-κB and p38/ERK MAPK signaling pathways.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. 6-Shogaol attenuates LPS-induced inflammation in BV2 microglia cells by activating PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. journals.plos.org [journals.plos.org]
- 9. 3-Deoxysappanchalcone attenuates LPS-induced neuroinflammation in microglia cell culture and ameliorates cognitive impairment in traumatic brain injury | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Deoxysappanone B in a Laboratory Setting
Chemical and Physical Properties
A summary of the known chemical and physical properties of Deoxysappanone B is provided in the table below. This information is essential for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | PubChem[1] |
| Molecular Weight | 286.28 g/mol | PubChem[1] |
| Appearance | Off-white powder (general appearance for similar compounds) | Fisher Scientific[2] |
| Boiling Point | 587.4 ± 50.0 °C at 760 mmHg | Chemsrc[3] |
| Density | 1.5 ± 0.1 g/cm³ | Chemsrc[3] |
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.
-
Wear protective gloves and clothing to prevent skin exposure.
-
Use a respirator if ventilation is inadequate or if dust is generated.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the dispersion of dust.
-
Ensure adequate ventilation, preferably using a local exhaust ventilation system (fume hood).
-
Wash hands and face thoroughly after handling.
Step-by-Step Disposal Procedures
The disposal of this compound, as with any laboratory chemical, must comply with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.
Step 1: Waste Identification and Classification
-
Determine if the this compound waste is classified as hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) office and a review of local regulations.
-
Factors that may classify the waste as hazardous include its toxicological properties (which are not fully investigated for this compound), flammability, and reactivity.
Step 2: Waste Segregation
-
Chemical wastes should be stored separately based on their chemical compatibility.
-
Do not mix this compound waste with other chemical waste streams unless approved by your EHS office.
-
At a minimum, segregate the following waste types: acids, bases, flammables, oxidizers, and water-reactive compounds.
Step 3: Proper Containerization
-
Store this compound waste in a container made of a compatible material.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound". Include the concentration and quantity of the waste.
Step 4: On-site Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the SAA is under the control of the laboratory personnel.
-
Keep waste containers closed except when adding waste.
-
Do not exceed the storage time and quantity limits for hazardous waste as defined by your institution and local regulations.
Step 5: Disposal Pickup and Removal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound by pouring it down the drain or placing it in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps and decisions for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: The toxicological and ecological properties of this compound have not been fully investigated. Therefore, it is prudent to handle and dispose of this compound with caution, assuming it may have hazardous properties until proven otherwise. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Deoxysappanone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Deoxysappanone B in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally related phenolic compounds and general best practices for handling biologically active chemical powders. It is imperative to supplement this guidance with a substance-specific risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Equipment | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects against splashes and airborne powder. |
| Hand Protection | Nitrile Gloves | ASTM D6978 or equivalent | Provides a barrier against skin contact. Double gloving is recommended for handling larger quantities or during procedures with a high risk of contamination. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a containment system to prevent inhalation of airborne particles. |
Safe Handling and Operational Workflow
A structured workflow is crucial to minimize exposure and prevent contamination. The following diagram and table outline a standard procedure for handling this compound powder.
Operational Steps
| Step | Procedure | Key Considerations |
| 1. Preparation | Don appropriate PPE as outlined in the table above. Prepare a designated work area, preferably within a chemical fume hood or a powder containment hood.[5] Cover the work surface with absorbent, disposable bench paper. Gather all necessary equipment and reagents. | Ensure all equipment is clean and readily accessible to minimize movement outside the designated area. |
| 2. Weighing and Transfer | Perform all manipulations of the solid compound within a chemical fume hood or powder containment hood to minimize inhalation exposure.[5][6] Use anti-static weigh boats and tools. Carefully transfer the desired amount of this compound. | Avoid creating dust clouds. Handle the powder gently. |
| 3. Dissolution | If preparing a solution, add the solvent to the container with the weighed powder slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date. | Work with the sash of the fume hood at the lowest practical height. |
| 4. Cleanup | Decontaminate all surfaces and equipment that may have come into contact with this compound. A 70% ethanol solution is generally effective for cleaning surfaces. Dispose of all contaminated disposable materials in a designated hazardous waste container. | Wet wiping is preferred over dry sweeping to avoid generating dust.[7] |
| 5. Doffing PPE | Remove PPE in the correct order to avoid cross-contamination: gloves, goggles/face shield, lab coat, and respirator (if used). Wash hands thoroughly with soap and water after removing all PPE. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential exposure to others.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired this compound powder, contaminated weigh boats, and other solid materials should be collected in a clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound and solvents used for rinsing contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[8][9][10] |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.[8][10] |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[8][10]
Experimental Protocol Reference: Anti-Neuroinflammatory Activity
This compound has been shown to have anti-neuroinflammatory and neuroprotective effects.[11] A key experimental finding is its ability to inhibit the release of neuroinflammatory mediators in lipopolysaccharide (LPS)-induced BV-2 microglia.[11]
Signaling Pathway Inhibition
This compound exerts its effects by blocking two major signaling pathways involved in neuroinflammation: the IKK-IκB-NF-κB pathway and the p38/ERK MAPK pathway.[11]
This guide is intended to provide a foundation for the safe handling of this compound. Always prioritize a thorough risk assessment and consult your institution's safety professionals for specific guidance.
References
- 1. metlabcorp.com [metlabcorp.com]
- 2. alliedhightech.com [alliedhightech.com]
- 3. One moment, please... [metallographic.com]
- 4. redox.com [redox.com]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Biological Waste - Environmental Health and Safety [umaryland.edu]
- 9. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
